Product packaging for Tridec-1-EN-5-one(Cat. No.:CAS No. 38945-67-4)

Tridec-1-EN-5-one

Cat. No.: B15472840
CAS No.: 38945-67-4
M. Wt: 196.33 g/mol
InChI Key: LUQBNMYIWSJINE-UHFFFAOYSA-N
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Description

Tridec-1-en-5-one is an organic compound with the molecular formula C13H24O and a molecular weight of 196.32900 . It is classified as an unsaturated ketone, featuring a 13-carbon chain with a terminal double bond (on carbon-1) and a ketone functional group on the fifth carbon . This specific structure makes it a potential intermediate or building block in organic synthesis and chemical research. The compound's exact physical properties, such as boiling point and density, are areas for further investigation. Researchers value this compound for exploring synthetic pathways and studying the properties of medium-chain alkenones. One documented synthetic route proceeds with an approximately 79% yield . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O B15472840 Tridec-1-EN-5-one CAS No. 38945-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38945-67-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

tridec-1-en-5-one

InChI

InChI=1S/C13H24O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h4H,2-3,5-12H2,1H3

InChI Key

LUQBNMYIWSJINE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tridec-1-en-5-one: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridec-1-en-5-one is an α,β-unsaturated ketone with the molecular formula C₁₃H₂₄O. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, structure, and potential biological activities based on the well-established chemistry of α,β-unsaturated carbonyl compounds. This document also outlines general experimental protocols for the synthesis of such compounds and explores the key signaling pathway—Nrf2 activation—through which they often exert their biological effects. This guide serves as a valuable resource for researchers interested in the therapeutic potential of α,β-unsaturated ketones.

Chemical Properties and Structure

PropertyValueSource
Chemical Formula C₁₃H₂₄OChemSrc[1]
Molecular Weight 196.33 g/mol ChemSrc[1]
CAS Number 38945-67-4ChemSrc[1]

Structure:

The structure of this compound consists of a thirteen-carbon chain containing a double bond between the first and second carbon atoms (C1 and C2) and a ketone group at the fifth carbon atom (C5).

Potential Biological Activity and Signaling Pathways

α,β-Unsaturated ketones are a class of compounds known for their biological activity, which is often attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

One of the most significant signaling pathways modulated by many α,β-unsaturated ketones is the Keap1-Nrf2 pathway. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like α,β-unsaturated ketones can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2. Consequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.

The activation of the Nrf2 signaling pathway by α,β-unsaturated moieties is a key mechanism for their antioxidant and anti-inflammatory effects.

Nrf2 Activation Pathway by α,β-Unsaturated Ketones

The following diagram illustrates the activation of the Nrf2 pathway by an α,β-unsaturated ketone.

Nrf2_Activation cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitinates Ub Ubiquitin UnsatKetone α,β-Unsaturated Ketone UnsatKetone->Keap1 Covalent Modification of Cysteine Residues Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Nrf2 activation by an α,β-unsaturated ketone.

Experimental Protocols

Due to the lack of specific literature for this compound, this section provides generalized experimental protocols for the synthesis of α,β-unsaturated ketones.

General Synthesis of α,β-Unsaturated Ketones via Tandem Hydration/Condensation

This method involves the reaction of an alkyne with an aldehyde under acidic conditions, often with a zeolite catalyst, in a solvent-free environment.

Materials:

  • Terminal alkyne (e.g., 1-Nonyne as a precursor for the side chain of this compound)

  • Aldehyde (e.g., Acrolein as a precursor for the enone moiety)

  • Hβ zeolite catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 eq), the aldehyde (1.2 eq), and Hβ zeolite (10 wt%).

  • The flask is equipped with a magnetic stir bar and a condenser.

  • The reaction mixture is stirred and heated to 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is filtered to remove the catalyst and purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the α,β-unsaturated ketone.

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of an α,β-unsaturated ketone.

Synthesis_Workflow Start Start Reactants Combine Alkyne, Aldehyde, and Catalyst Start->Reactants Reaction Heat and Stir (Monitor by TLC) Reactants->Reaction Workup Cool and Filter Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

General workflow for α,β-unsaturated ketone synthesis.

Conclusion

This compound represents a potentially valuable molecule for further investigation in the field of drug discovery, largely due to its α,β-unsaturated ketone motif. While specific experimental data remains elusive, the established reactivity and biological activity of this class of compounds, particularly their ability to modulate the Keap1-Nrf2 signaling pathway, provide a strong rationale for its synthesis and biological evaluation. The general protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this compound and related compounds. Further research is warranted to determine its specific physicochemical properties and to validate its predicted biological activities.

References

In-depth Technical Guide: Tridec-1-en-5-one (CAS Number 38945-67-4)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of detailed information for Tridec-1-en-5-one with the CAS number 38945-67-4. This scarcity of data prevents the creation of an in-depth technical guide as requested.

While some chemical databases provide a listing for this compound associated with CAS number 38945-67-4, the available information is minimal and, in some cases, contradictory. For instance, one source incorrectly lists "Palmitic acid" as a synonym, which is a structurally distinct saturated fatty acid. This discrepancy raises concerns about the accuracy of the public record for this specific compound.

Extensive searches for biological activity, signaling pathways, and established experimental protocols related to this compound have yielded no specific results. The scientific literature, to date, does not appear to contain studies detailing its synthesis, spectral characterization, or biological evaluation.

It is important to distinguish this compound from other structurally related but distinct compounds for which some information is available. For example, Tridec-1-ene-3,5,7,9,11-pentayne , a polyyne, has been reported to exhibit antifungal and nematicidal activities.[1][2] However, this compound has a different molecular structure and CAS number (2060-59-5).[1]

Due to the absence of verifiable data, this report cannot provide the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways for this compound.

The compound this compound with CAS number 38945-67-4 appears to be a poorly characterized or novel chemical entity. Professionals seeking to work with this compound should proceed with caution and would likely need to undertake foundational research, including:

  • Verification of Synthesis and Structure: Development and validation of a synthetic route and thorough spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the chemical structure.

  • Initial Biological Screening: Broad-based in vitro assays to identify any potential biological activity.

  • Physicochemical Characterization: Determination of key properties such as solubility, stability, and lipophilicity.

Until such fundamental data becomes publicly available, it is not possible to provide a detailed technical guide on the biological or pharmacological aspects of this compound. Researchers are advised to consult primary chemical suppliers and potentially custom synthesis services for further information.

References

Technical Guide: Physicochemical Characterization of Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridec-1-en-5-one (CAS Number: 38945-67-4) is an organic compound of interest within various fields of chemical and pharmaceutical research. As an α,β-unsaturated ketone, its chemical reactivity and physical properties are of significant importance for its potential applications. This technical guide provides a comprehensive overview of the methodologies used to determine the key physical properties of this compound and outlines a representative synthetic workflow. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide focuses on the standardized experimental protocols for its characterization.

Data Presentation: Physical Properties of this compound

A thorough search of available chemical databases and scientific literature did not yield specific experimental values for the physical properties of this compound. The following table summarizes the key physical properties that are essential for the characterization of this compound. Researchers are encouraged to determine these values experimentally using the protocols outlined in the subsequent sections.

PropertyValueUnits
Molecular Weight196.33 g/mol
Boiling PointData Not Available°C
Melting PointData Not Available°C
DensityData Not Availableg/cm³
SolubilityData Not Available-

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the primary physical properties of organic compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, a micro-boiling point determination using a Thiele tube is a suitable method.

Apparatus:

  • Thiele tube

  • Thermometer (0-300 °C range)

  • Capillary tubes (sealed at one end)

  • Small rubber band or wire

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

Procedure:

  • A small amount of this compound (a few drops) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For solid organic compounds, the melting point is a crucial indicator of purity. The melting point is determined as a temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • A small, dry sample of the purified solid this compound is finely powdered.

  • A capillary tube is tapped, open end down, into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

  • The heating rate is then slowed to 1-2 °C per minute.

  • The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Determination of Density

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter for higher accuracy.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • The clean, dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath.

  • The pycnometer filled with the sample is weighed.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in a range of solvents to understand its polarity.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, dichloromethane)

Procedure:

  • Approximately 0.1 mL of this compound is placed in a small test tube.

  • The solvent to be tested is added dropwise (up to 3 mL), with agitation after each addition.

  • The mixture is observed to see if the sample dissolves completely to form a homogeneous solution.

  • Solubility is typically reported as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution would be prepared and the concentration determined by a suitable analytical method (e.g., GC-MS or HPLC).

Mandatory Visualization: Synthetic Workflow

G start Start: Reagents reagents Aldehyde (e.g., Octanal) Ketone (e.g., Acetone) Base (e.g., NaOH) Solvent (e.g., Ethanol) start->reagents mixing 1. Mixing of Reagents - Dissolve aldehyde and ketone in ethanol. - Add aqueous NaOH solution dropwise. reagents->mixing reaction 2. Reaction - Stir at room temperature. - Monitor progress by TLC. mixing->reaction Base-catalyzed condensation workup 3. Aqueous Work-up - Quench with dilute HCl. - Extract with an organic solvent (e.g., diethyl ether). reaction->workup drying 4. Drying - Dry the organic layer over anhydrous MgSO4. workup->drying evaporation 5. Solvent Evaporation - Remove solvent under reduced pressure. drying->evaporation purification 6. Purification - Column chromatography on silica (B1680970) gel. evaporation->purification analysis 7. Characterization - NMR, IR, Mass Spectrometry purification->analysis product Final Product: α,β-Unsaturated Ketone analysis->product end End product->end

A representative workflow for the synthesis of an α,β-unsaturated ketone.

An In-depth Technical Guide to Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridec-1-en-5-one is a non-conjugated unsaturated ketone with the chemical formula C₁₃H₂₄O. This document provides a comprehensive overview of its molecular characteristics, a detailed experimental protocol for a general synthesis method applicable to this class of compounds, and a discussion of the potential significance of non-conjugated unsaturated ketones in synthetic chemistry and drug development. While specific biological activity for this compound is not extensively documented, the structural motif of a long-chain unsaturated ketone is of interest in medicinal chemistry for the synthesis of complex molecular architectures.

Molecular Profile

This compound is a 13-carbon chain molecule featuring a terminal double bond between the first and second carbon atoms and a ketone functional group at the fifth carbon position. As a non-conjugated or isolated enone, the double bond and the carbonyl group are separated by more than one single bond, which influences its chemical reactivity compared to its conjugated isomers.

Quantitative Data

The key molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₄OChemSrc
Molecular Weight 196.33 g/mol ChemSrc
CAS Number 38945-67-4ChemSrc

Synthesis of Non-Conjugated Unsaturated Ketones

A general and effective method for the synthesis of non-conjugated unsaturated ketones, such as this compound, involves the Wacker oxidation of internal homoallyl alcohols. This approach provides a regioselective route to this class of compounds.

Experimental Protocol: Synthesis of a Non-Conjugated Ketone via Wacker Oxidation

This protocol is adapted from a general method for the synthesis of non-conjugated unsaturated carbonyl compounds from internal homoallyl alcohols.

Materials:

  • Internal homoallyl alcohol (e.g., a suitable precursor to this compound)

  • Palladium(II) chloride (PdCl₂)

  • Chromium trioxide (CrO₃)

  • Acetone (B3395972)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the internal homoallyl alcohol (1.0 mmol) in a mixture of acetone (5 mL) and water (0.5 mL).

  • Catalyst and Oxidant Addition: To this solution, add palladium(II) chloride (0.1 mmol) and chromium trioxide (0.5 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water (10 mL) and extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure non-conjugated unsaturated ketone.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a non-conjugated unsaturated ketone like this compound can be visualized as a series of sequential steps, from the initial reaction to the final product verification.

Organic_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reaction_Setup Reaction Setup: Dissolve homoallyl alcohol in acetone/water Catalyst_Addition Add PdCl₂ and CrO₃ Reaction_Setup->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Pure this compound Purification->Final_Product NMR ¹H and ¹³C NMR Spectroscopy IR FT-IR Spectroscopy MS Mass Spectrometry Final_Product->NMR Final_Product->IR Final_Product->MS

A generalized workflow for the synthesis and characterization of this compound.

Relevance in Drug Development and Research

While specific biological activities of this compound are not well-defined in publicly available literature, the class of γ,δ-unsaturated ketones, to which it belongs, are valuable intermediates in organic synthesis. Their utility is recognized in the construction of a variety of molecular scaffolds.

γ,δ-Unsaturated ketones serve as versatile building blocks for the synthesis of heterocycles, carbocycles, and natural products. The presence of both a double bond and a carbonyl group, albeit non-conjugated, allows for a range of chemical transformations at two distinct reactive sites. For drug development professionals, access to such intermediates is crucial for the generation of novel molecular entities for screening and lead optimization. The long aliphatic chain of this compound could be exploited to impart lipophilicity in drug candidates, potentially influencing their pharmacokinetic properties.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

The Enigmatic World of Long-Chain Unsaturated Ketones: A Technical Guide to Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated ketones, commonly known as alkenones, are a unique class of lipids primarily synthesized by a specific group of marine and lacustrine microalgae, the Prymnesiophytes. These fascinating molecules, typically containing 35 to 41 carbon atoms with two to four double bonds, have garnered significant attention in the scientific community, not only for their unusual chemical structures but also for their utility as powerful paleoenvironmental proxies.[1] Their robust nature allows them to be well-preserved in sediments, providing a valuable record of past sea and lake surface temperatures.

This technical guide provides an in-depth exploration of the natural occurrence of long-chain unsaturated ketones. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on their sources, quantitative distribution, experimental analysis, and biosynthetic pathways. While their role as signaling molecules is not yet established, their unique properties and biological origins present potential avenues for future research and application.

Natural Occurrence

The primary producers of long-chain unsaturated ketones are haptophyte algae belonging to the order Isochrysidales.[2] The most well-studied and abundant producers in modern marine environments are the coccolithophores Emiliania huxleyi and Gephyrocapsa oceanica.[3][4] These microscopic algae are globally distributed and can form extensive blooms, contributing significantly to the oceanic carbon cycle.

Long-chain unsaturated ketones have also been identified in other Prymnesiophyte species, such as those from the genus Tisochrysis (formerly Isochrysis), which are commercially cultivated for aquaculture feed.[5][6][7] Notably, different species and even strains within the same species can produce distinct alkenone profiles, with variations in chain length and the number of double bonds. For instance, some Arctic strains of Gephyrocapsa huxleyi have been found to produce unusually high abundances of tetra-unsaturated C37 alkenones, which has been linked to the presence of sea ice.

The robust chemical nature of alkenones allows for their excellent preservation in marine and lake sediments over geological timescales.[8][9] Their concentrations in sediments can vary significantly depending on the productivity of the source organisms and the depositional environment.

While the vast majority of research has focused on their production by Prymnesiophyte algae, the occurrence of long-chain unsaturated ketones in other organisms, such as terrestrial plants or insects, has not been significantly reported in scientific literature, suggesting a highly specific biosynthetic origin.

Quantitative Distribution of Long-Chain Unsaturated Ketones

The concentration of long-chain unsaturated ketones can vary considerably depending on the producing organism, its growth conditions, and the environmental matrix being analyzed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Organism/Sediment TypeCompound(s)ConcentrationReference(s)
Gephyrocapsa oceanica (strain RCC6484, culture) Total Alkenones4.0 - 58.2 pg/cell (concentration decreases with increasing temperature from 24 to 32 °C)[3][10]
Gephyrocapsa oceanica (strain RCC3483, culture) Total Alkenones5.9 - 38.2 pg/cell (concentration decreases with increasing temperature from 26 to 32 °C)[3][10]
Tisochrysis lutea (commercial, 2016) C37:2 Me29% of total alkenones[5]
C37:3 Me46% of total alkenones[5]
C38:2 Me15% of total alkenones[5]
Tisochrysis lutea (commercial, 2018) C35:282.2% of total alkenones[5]
C36:212.9% of total alkenones[5]
Tisochrysis lutea (commercial, 2021) C35:286.4% of total alkenones[5]
C36:28.4% of total alkenones[5]
Tisochrysis lutea (commercial, 2023) C35:274.1% of total alkenones[5]
C36:29.7% of total alkenones[5]
Marine Sediments (Peruvian Margin) Total C37 Alkenones17,898 ng/g dry weight[11]
Marine Sediments (Namibian Margin) Total C37 AlkenonesDecreasing trend from Peruvian margin[11]
Marine Sediments (Bering Sea) Total Alkenones (C37:2, C37:3, C37:4)Detected in suspended particulates[12]
Marine Sediments (Cariaco Basin, ODP Hole 1002C) Total AlkenonesHigh concentrations in interglacial stages[8]

Experimental Protocols

The analysis of long-chain unsaturated ketones requires meticulous extraction, purification, and analytical procedures. The following is a synthesized protocol based on established methodologies.

Extraction of Alkenones from Algal Biomass or Sediments

This protocol outlines the general steps for extracting total lipids, including alkenones, from either freeze-dried algal cells or sediment samples.

  • 1.1. Sample Preparation:

    • For algal cultures, harvest cells by centrifugation and freeze-dry the pellet to obtain a dry biomass.

    • For sediments, freeze-dry the sample to remove water and homogenize by grinding with a mortar and pestle.

  • 1.2. Solvent Extraction:

    • Soxhlet Extraction: Place the dried and homogenized sample in a pre-cleaned cellulose (B213188) thimble and perform Soxhlet extraction for 24-72 hours using a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v).

    • Ultrasonic Extraction: Alternatively, for smaller sample sizes, lipids can be extracted by ultrasonication. Suspend the sample in a DCM:MeOH mixture (e.g., 2:1 v/v) and sonicate for 15-20 minutes. Repeat this process 3-4 times, collecting the solvent after each step.

  • 1.3. Phase Separation:

    • Combine the solvent extracts and add a known volume of a salt solution (e.g., 0.9% NaCl in water) to induce phase separation.

    • Vortex the mixture and allow the layers to separate.

    • Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase with DCM to ensure complete recovery.

  • 1.4. Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the extract and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract (TLE).

Purification of the Alkenone Fraction

The TLE is a complex mixture of various lipids. The following steps are used to isolate the alkenone fraction.

  • 2.1. Saponification (Optional, for removing esters):

    • Redissolve the TLE in a methanolic potassium hydroxide (B78521) solution (e.g., 5% KOH in MeOH).

    • Heat the mixture at 80°C for 2 hours to hydrolyze ester-linked lipids.

    • After cooling, add water and extract the neutral lipids (including alkenones) with a non-polar solvent like hexane (B92381) or DCM.

  • 2.2. Column Chromatography:

    • Prepare a silica (B1680970) gel column packed in a non-polar solvent (e.g., hexane).

    • Load the TLE (or the neutral fraction after saponification) onto the column.

    • Elute different lipid classes using solvents of increasing polarity. A typical elution sequence is:

      • Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane.

      • Fraction 2 (Ketones): Elute with a mixture of hexane and DCM (e.g., 1:1 v/v). This fraction will contain the long-chain unsaturated ketones.

      • Fraction 3 (Alcohols and Sterols): Elute with a more polar solvent mixture like DCM and methanol (e.g., 9:1 v/v).

    • Collect the ketone fraction and concentrate it under a stream of nitrogen.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • 3.1. Derivatization (Optional):

    • Alkenones are typically analyzed without derivatization. However, for structural elucidation, derivatization techniques can be employed.

  • 3.2. GC-MS Conditions:

    • Gas Chromatograph: Use a high-resolution capillary column suitable for the analysis of high molecular weight compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Use a splitless or on-column injection technique to ensure efficient transfer of the high-boiling point alkenones onto the column.

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and holds at the final temperature to ensure elution of all compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-700).

  • 3.3. Identification and Quantification:

    • Identify the different long-chain unsaturated ketones based on their retention times and characteristic mass spectra.

    • Quantify the individual alkenones by integrating the peak areas of their corresponding total ion chromatograms (TIC) or specific ion chromatograms (SIC) and comparing them to an internal or external standard.

Visualizations

Biosynthetic Pathway of Long-Chain Unsaturated Ketones

The biosynthesis of long-chain unsaturated ketones is believed to be closely related to fatty acid synthesis, involving the elongation of a very-long-chain fatty acid precursor followed by desaturation steps.

Biosynthesis_of_Alkenones AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS VLCFA Very-Long-Chain Saturated Fatty Acid (e.g., C36) FAS->VLCFA Elongation Cycles Desaturase1 Desaturase (e.g., Akd1) VLCFA->Desaturase1 Decarboxylation & First Desaturation Di_Unsaturated Di-unsaturated Alkenone Precursor Desaturase1->Di_Unsaturated Desaturase2 Desaturase Di_Unsaturated->Desaturase2 Second Desaturation Tri_Unsaturated Tri-unsaturated Alkenone Desaturase2->Tri_Unsaturated Alkenone_Analysis_Workflow Sample Sample (Algal Biomass or Sediment) Extraction Solvent Extraction (Soxhlet or Sonication) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Purification Column Chromatography (Silica Gel) TLE->Purification Alkenone_Fraction Alkenone Fraction Purification->Alkenone_Fraction GCMS GC-MS Analysis Alkenone_Fraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Results Results (Alkenone Profile & Concentration) Data_Analysis->Results

References

Determining the Solubility of Tridec-1-en-5-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tridec-1-en-5-one in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted solubility behavior based on the compound's chemical structure and the established principles of solubility for long-chain ketones. Furthermore, this guide offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents.

Predicted Solubility Profile of this compound

This compound, a long-chain aliphatic ketone, is expected to exhibit solubility behavior governed by the principle of "like dissolves like." Its molecular structure, featuring a long hydrocarbon chain, imparts a significant nonpolar character. The presence of a carbonyl group (C=O) introduces a degree of polarity.

Based on these structural features, the following solubility profile in common organic solvents can be predicted:

  • High Solubility: In nonpolar and weakly polar aprotic solvents, this compound is anticipated to have high solubility. This is due to the favorable van der Waals interactions between the long alkyl chain of the ketone and the nonpolar solvent molecules. Examples of such solvents include:

    • Hexane

    • Heptane

    • Toluene

    • Diethyl ether

    • Chloroform

    • Dichloromethane

  • Moderate to Good Solubility: In polar aprotic solvents, the compound is expected to be moderately to well soluble. The polarity of the carbonyl group will interact favorably with the polarity of these solvents. Examples include:

    • Acetone

    • Ethyl acetate

    • Tetrahydrofuran (THF)

    • Acetonitrile

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Low Solubility: In polar protic solvents, particularly those with strong hydrogen bonding networks like lower alcohols and water, this compound is predicted to have low solubility. The long, nonpolar alkyl chain will disrupt the hydrogen bonding of the solvent, making dissolution energetically unfavorable. Examples include:

    • Methanol

    • Ethanol

    • Water

It is important to note that temperature will influence solubility. For most solid organic compounds, solubility in organic solvents increases with temperature.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Hexanee.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., UV-Vis

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.[1]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

  • Vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly and place them in a constant temperature shaker or water bath.

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer changes).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution). To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter it through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents).

  • Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Gravimetric Method

This method is straightforward and does not require a specific analytical instrument for quantification, but it is generally less sensitive than spectroscopic or chromatographic methods.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution of this compound in the desired organic solvent using the shake-flask method as described above (steps 1-4).

  • Carefully filter a known volume of the saturated solution to remove all undissolved solids.

  • Transfer a precise volume of the filtrate to a pre-weighed, clean, and dry evaporating dish or vial.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

  • Once the solvent is completely removed, dry the residue to a constant weight in an oven or vacuum desiccator.

  • Weigh the dish or vial containing the dried solute.

  • The mass of the solute is the final weight minus the initial weight of the empty container.

  • Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start solute Weigh excess This compound start->solute solvent Measure known volume of organic solvent start->solvent mix Combine solute and solvent in a sealed vial solute->mix solvent->mix shake Agitate at constant temperature (24-72h) mix->shake settle Allow undissolved solid to settle shake->settle separate Separate supernatant (centrifugation or filtration) settle->separate quantify Quantify solute concentration (e.g., HPLC, UV-Vis, Gravimetric) separate->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on Tridec-1-en-5-one: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the discovery, synthesis, and known biological activities of Tridec-1-en-5-one. Due to the limited specific information available on this compound, this guide also explores related structural analogs to provide a broader context for potential research and development.

Introduction

This compound, with the chemical formula C₁₃H₂₄O and CAS number 38945-67-4, is an unsaturated ketone. While specific literature on its discovery and history is sparse, its structural motifs—a long aliphatic chain, a carbon-carbon double bond, and a ketone functional group—are common in natural products with diverse biological activities. This guide aims to synthesize the available information and provide a foundation for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 38945-67-4[1]
Molecular Formula C₁₃H₂₄OInferred from name
Molecular Weight 196.33 g/mol Inferred from formula
IUPAC Name This compound[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Aldehyde and Ketone) aldol Aldol Condensation start->aldol Base or Acid Catalyst dehydration Dehydration aldol->dehydration Heat product This compound dehydration->product chromatography Column Chromatography product->chromatography nmr NMR Spectroscopy (¹H and ¹³C) chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor ros Increased ROS receptor->ros compound This compound compound->receptor mapk MAPK Cascade ros->mapk activates apoptosis Apoptosis mapk->apoptosis

References

Theoretical Principles of Tridec-1-en-5-one Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical Stability of Tridec-1-en-5-one

The stability of this compound is primarily dictated by its conformational isomers. As an α,β-unsaturated ketone with a long alkyl chain, the molecule can adopt various spatial arrangements due to rotation around its single bonds. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

1.1. Conformational Isomerism in α,β-Unsaturated Ketones

The key region of conformational flexibility in this compound is the arrangement around the C4-C5 single bond, which connects the carbonyl group to the alkyl chain. The planarity of the C1=C2-C3=O system is favored due to π-orbital overlap, leading to two primary planar conformers: s-trans and s-cis.

  • s-trans conformer: The double bond and the carbonyl group are on opposite sides of the C2-C3 single bond. This is generally the more stable conformation due to reduced steric hindrance.

  • s-cis conformer: The double bond and the carbonyl group are on the same side of the C2-C3 single bond. This conformation can be destabilized by steric repulsion, especially with bulky substituents.

The long octyl chain at the C5 position introduces further conformational complexity. The rotation around the C4-C5 and subsequent C-C bonds will lead to a multitude of conformers, with their stability influenced by gauche and anti interactions.

1.2. Key Factors Influencing Stability

  • Torsional Strain: Eclipsing interactions between atoms or groups separated by three bonds increase the molecule's energy, reducing its stability. Staggered conformations are energetically favored.

  • Steric Hindrance: Repulsive interactions between non-bonded atoms or groups in close proximity increase the molecule's energy. The size of the alkyl chain plays a significant role here.

  • Electronic Effects: The conjugated system of the α,β-unsaturated ketone influences the electron distribution and bond lengths, which in turn affects conformational preferences. Hyperconjugation and inductive effects from the alkyl chain can also play a role.

Computational Methodology for Stability Analysis

Theoretical calculations are indispensable for understanding the conformational landscape and relative stabilities of molecules like this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose.

2.1. Density Functional Theory (DFT) Approach

DFT calculations can predict the geometries and energies of different conformers. A typical computational workflow involves:

  • Initial Structure Generation: A starting 3D structure of this compound is built.

  • Conformational Search: A systematic or stochastic search is performed to identify various possible conformers. This can be achieved by rotating around key dihedral angles.

  • Geometry Optimization: Each identified conformer is optimized to find its lowest energy structure.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

Data Presentation: Computational Parameters

For transparency and reproducibility, it is crucial to report the computational parameters used.

ParameterSpecificationPurpose
Method B3LYP, M06-2X, etc.Defines the exchange-correlation functional used in the DFT calculation.
Basis Set 6-31G(d,p), aug-cc-pVTZ, etc.Describes the set of functions used to build the molecular orbitals.
Solvation Model PCM, SMD, etc. (optional)Accounts for the effect of a solvent on the molecule's stability.
Software Gaussian, ORCA, etc.The quantum chemistry software package used for the calculations.

Mandatory Visualization: Computational Workflow

computational_workflow start Initial 3D Structure of This compound conf_search Conformational Search (e.g., Rotational Scan) start->conf_search geom_opt Geometry Optimization of Each Conformer (DFT) conf_search->geom_opt freq_calc Frequency Calculation and Thermochemical Analysis geom_opt->freq_calc energy_analysis Relative Energy and Stability Analysis freq_calc->energy_analysis end Identification of Most Stable Conformers energy_analysis->end

Caption: A typical workflow for the computational analysis of this compound stability.

Experimental Protocols for Stability Assessment

Experimental studies are essential to validate theoretical predictions and to assess the stability of this compound under various conditions.

3.1. Synthesis

A potential synthetic route to this compound could involve an aldol (B89426) condensation between octanal (B89490) and acetone, followed by dehydration to yield the α,β-unsaturated ketone. Purification would likely be achieved through column chromatography.

3.2. Stability Testing

A stability study would involve subjecting purified this compound to different conditions (e.g., temperature, pH, light exposure) over time. Aliquots would be taken at various time points and analyzed to quantify the parent compound and any degradation products.

3.3. Analytical Techniques

TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify the parent compound and any degradation products. The mass spectrometer provides structural information for identification.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the synthesized compound and to study its conformational equilibrium in solution. 1H and 13C NMR are standard, and advanced techniques like NOESY can provide information about spatial proximity of atoms.[4][5]
Infrared (IR) Spectroscopy To identify the characteristic functional groups, particularly the C=O stretch of the ketone and the C=C stretch of the alkene.[6]

Mandatory Visualization: Experimental Workflow

experimental_workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization stability_study Stability Study (Stress Conditions) characterization->stability_study sampling Time-Point Sampling stability_study->sampling analysis Analysis of Samples (e.g., GC-MS) sampling->analysis data_analysis Data Analysis and Degradation Kinetics analysis->data_analysis conclusion Determination of Shelf-Life and Degradation Pathways data_analysis->conclusion

Caption: A generalized workflow for the experimental stability assessment of this compound.

Data Presentation

Clear and structured presentation of data is crucial for interpretation and comparison.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Boltzmann Population (%)
s-trans-anti180°0.0075.3
s-trans-gauche180°0.8515.1
s-cis-anti2.502.5
s-cis-gauche3.101.1
............

Table 2: Hypothetical Stability Study Data for this compound at 40°C

Time (days)Purity (%) by GC-MSMajor Degradant 1 (%)Major Degradant 2 (%)
099.8< 0.1< 0.1
798.50.80.2
1497.11.50.5
3094.23.21.1

Signaling Pathways and Logical Relationships

Visualizing the relationships between different molecular states can aid in understanding the system's dynamics.

Mandatory Visualization: Conformational Relationships

conformational_relationships strans_anti s-trans-anti strans_gauche s-trans-gauche strans_anti->strans_gauche Alkyl Chain Rotation scis_anti s-cis-anti strans_anti->scis_anti Higher Energy Barrier scis_gauche s-cis-gauche scis_anti->scis_gauche Alkyl Chain Rotation

Caption: Relationship between major conformers of this compound.

Conclusion

While specific data for this compound is currently lacking in scientific literature, this guide outlines the necessary theoretical and experimental approaches for a thorough stability analysis. A combination of computational modeling using DFT and experimental validation through techniques like GC-MS and NMR spectroscopy would provide a comprehensive understanding of the conformational preferences and stability of this molecule. Such studies are critical for its potential applications in research, drug development, and other scientific fields.

References

Methodological & Application

Application Note: Synthesis of Tridec-1-en-5-one from Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a two-step synthetic protocol for the preparation of Tridec-1-en-5-one, a γ,δ-unsaturated ketone, starting from nonanoic acid. The synthesis involves the initial conversion of nonanoic acid to its corresponding acyl chloride, followed by a selective acylation of a suitable organometallic reagent. This methodology provides a straightforward route to this class of unsaturated ketones, which are valuable intermediates in organic synthesis. Detailed experimental procedures, a summary of expected quantitative data, and a workflow diagram are provided.

Introduction

γ,δ-Unsaturated ketones are important building blocks in the synthesis of a variety of natural products and biologically active molecules. Their unique structural motif, featuring a ketone and a non-conjugated double bond, allows for a range of selective chemical transformations. This application note outlines a reliable and scalable synthesis of this compound from the readily available starting material, nonanoic acid.

The overall synthetic strategy is a two-step process:

  • Step 1: Synthesis of Nonanoyl Chloride: Nonanoic acid is converted to the more reactive nonanoyl chloride using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

  • Step 2: Synthesis of this compound: The prepared nonanoyl chloride is then reacted with a suitable C4 organometallic reagent, specifically but-3-enylmagnesium bromide, to yield the target ketone.

Experimental Protocols

Step 1: Synthesis of Nonanoyl Chloride from Nonanoic Acid

Materials:

Procedure:

  • To a solution of nonanoic acid (1.0 eq) in anhydrous dichloromethane, a catalytic amount of N,N-dimethylformamide (0.05 eq) is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • Thionyl chloride (1.2 eq) is added dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude nonanoyl chloride.

  • The crude product is purified by fractional distillation under vacuum to afford pure nonanoyl chloride.

Step 2: Synthesis of this compound from Nonanoyl Chloride

Materials:

Procedure:

Preparation of But-3-enylmagnesium Bromide (Grignard Reagent):

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of 4-bromo-1-butene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining solution of 4-bromo-1-butene is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Synthesis of this compound:

  • The freshly prepared but-3-enylmagnesium bromide solution is cooled to -10 °C.

  • A solution of nonanoyl chloride (0.9 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent, maintaining the temperature below -5 °C. To minimize the formation of the tertiary alcohol byproduct, the use of a Gilman reagent (lithium dibutylcuprate) is a viable alternative. This can be prepared by reacting two equivalents of the Grignard reagent with one equivalent of copper(I) iodide at low temperature prior to the addition of the acyl chloride.

  • The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (neat, cm⁻¹) MS (m/z)
Nonanoic Acid C₉H₁₈O₂158.24254-255---2925, 2855, 1711, 1466, 1285, 938158 (M⁺)
Nonanoyl Chloride C₉H₁₇ClO176.68108-110 (29 hPa)[1]~90-95--2927, 2856, 1802, 1466, 955176 (M⁺)
This compound C₁₃H₂₄O196.33Expected: ~120-125 (10 mmHg)Expected: 60-70Expected: ~5.8 (m, 1H), ~5.0 (m, 2H), ~2.4 (t, 2H), ~2.3 (m, 2H), ~1.5 (m, 2H), ~1.2 (m, 8H), ~0.9 (t, 3H)Expected: ~211, 138, 115, 43, 42, 32, 29, 29, 29, 24, 23, 14Expected: ~3077, 2927, 2856, 1715, 1642, 1466, 913Expected: 196 (M⁺)

Note: Expected data for this compound is based on typical values for similar γ,δ-unsaturated ketones, as specific experimental data was not found in the searched literature.

Visualizations

Synthetic Pathway

Synthesis_Pathway Nonanoic_Acid Nonanoic Acid Nonanoyl_Chloride Nonanoyl Chloride Nonanoic_Acid->Nonanoyl_Chloride SOCl₂, cat. DMF Step 1 Tridec_1_en_5_one This compound Nonanoyl_Chloride->Tridec_1_en_5_one But-3-enylmagnesium bromide Step 2

Caption: Synthetic route to this compound from nonanoic acid.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ketone Synthesis start1 Dissolve Nonanoic Acid in DCM Add catalytic DMF add_socl2 Add Thionyl Chloride at 0°C start1->add_socl2 react1 Stir at Room Temperature (2h) add_socl2->react1 remove_volatiles1 Remove Solvent and Excess SOCl₂ (Reduced Pressure) react1->remove_volatiles1 distill Fractional Distillation remove_volatiles1->distill product1 Pure Nonanoyl Chloride distill->product1 start2 Prepare But-3-enylmagnesium Bromide product1->start2 add_acyl_chloride Add Nonanoyl Chloride at -10°C start2->add_acyl_chloride react2 Stir and Warm to Room Temperature add_acyl_chloride->react2 quench Quench with aq. NH₄Cl react2->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃, Water, Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product2 Pure this compound chromatography->product2

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol (B89426) condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds and providing a powerful route to the synthesis of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives.[1][2][3] This application note provides detailed protocols and technical guidance for the synthesis of α,β-unsaturated ketones, valuable intermediates in the pharmaceutical industry for the development of various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[4]

The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, followed by a dehydration step to yield the conjugated enone.[1][2][5] The condensation can be catalyzed by either acid or base, with base-catalyzed reactions being more common.[6][7] A notable variation is the Claisen-Schmidt condensation, a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][4]

Key Reaction Mechanisms

The Aldol condensation proceeds through two main pathways: base-catalyzed and acid-catalyzed.

Base-Catalyzed Mechanism:

  • Enolate Formation: A base abstracts an α-hydrogen from the ketone, forming a resonance-stabilized enolate.[6][7]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule.[6][7]

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy ketone (aldol adduct).[6][7]

  • Dehydration: Under heating or stronger basic conditions, a second α-hydrogen is abstracted, leading to the elimination of a hydroxide (B78521) ion and the formation of a conjugated α,β-unsaturated ketone.[5][6]

Acid-Catalyzed Mechanism:

  • Tautomerization: The acid catalyst protonates the carbonyl oxygen, and a subsequent deprotonation at the α-carbon leads to the formation of an enol.

  • Nucleophilic Attack: The enol attacks the protonated carbonyl of another molecule.

  • Dehydration: The resulting β-hydroxy ketone is then dehydrated under acidic conditions to form the α,β-unsaturated ketone.

Quantitative Data Summary

The following table summarizes quantitative data from various Aldol condensation protocols for the synthesis of α,β-unsaturated ketones.

ReactantsCatalyst/SolventReaction TimeTemperatureYield (%)Reference
Acetophenone (B1666503) and Benzaldehyde (B42025)Sulfonic acid-functional ionic liquids1-3 h80 °C85-94--INVALID-LINK--
Substituted Acetophenones and BenzaldehydesKOH/EtOHNot Specified40 °CHigh--INVALID-LINK--
β-ketoester and AldehydeAqueous KOH, then HCl5-6 h, then 6 h60 °C, then 70 °C65-75--INVALID-LINK--
4'-chloroacetophenone and p-tolualdehydeNot SpecifiedNot SpecifiedNot Specified68--INVALID-LINK--
2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneEthanolic NaOH4 h20 °C92--INVALID-LINK--

Experimental Protocols

Protocol 1: General Base-Catalyzed Aldol Condensation for Chalcone (B49325) Synthesis

This protocol is adapted from a typical Claisen-Schmidt reaction for the synthesis of chalcones.[8]

Materials:

  • Substituted or unsubstituted benzaldehyde (1.0 eq)

  • Substituted or unsubstituted acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Mortar and pestle (for solvent-free reaction) or round-bottom flask with magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • Reactant Preparation: In a porcelain mortar, combine the benzaldehyde (e.g., 5.0 mmol) and acetophenone (e.g., 5.0 mmol).

  • Catalyst Addition: Add a pellet of NaOH or KOH (approximately 0.2 g, 5.0 mmol).

  • Reaction Initiation: Grind the mixture with a pestle. The reaction mixture will typically turn into a paste within a few seconds to minutes.[8] Continue grinding for approximately 10 minutes.

  • Work-up:

    • Add cold water to the paste and continue to grind to break up the solid.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining base.

  • Purification:

    • Recrystallize the crude chalcone from a suitable solvent, such as 95% ethanol, to obtain the pure product.[8]

    • Dry the purified crystals.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the α,β-unsaturated ketone.

Protocol 2: One-Pot Synthesis of α,β-Unsaturated Ketones from β-Ketoesters

This protocol describes a regioselective synthesis of α,β-unsaturated ketones via the condensation of a β-ketoacid with an aldehyde in an aqueous medium.[9][10]

Materials:

  • β-Ketoester (1.0 eq)

  • Aqueous potassium hydroxide (KOH) solution (10%)

  • Aldehyde (1.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Saponification: In a round-bottom flask, dissolve the β-ketoester in a 10% aqueous KOH solution. This will saponify the ester to the potassium salt of the β-ketoacid.

  • Condensation:

    • Adjust the pH of the solution to 7.8-8.0.

    • Add the aldehyde to the reaction mixture.

    • Heat the mixture at 60 °C for 5-6 hours with stirring. This will result in the in-situ condensation and decarboxylation to form the β-ketol.

  • Dehydration:

    • After the condensation is complete, acidify the reaction mixture to pH 1 by adding concentrated HCl.

    • Heat the mixture at 70 °C with vigorous stirring for 5-6 hours to effect dehydration.[9][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by distillation under vacuum or column chromatography.[9][10]

Visualizations

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone Enolate Enolate (Nucleophile) Ketone->Enolate α-H abstraction Base Base (e.g., OH⁻) Enolate_step2 Enolate Aldehyde Aldehyde/Ketone (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_step3 Alkoxide Enolate_step2->Aldehyde C-C bond formation Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide_step3->Aldol Protonation Solvent Solvent (e.g., H₂O) Aldol_step4 Aldol Adduct UnsaturatedKetone α,β-Unsaturated Ketone Aldol_step4->UnsaturatedKetone - H₂O (Elimination) Base2 Base

Caption: Base-catalyzed Aldol condensation mechanism.

Experimental_Workflow start Start: Prepare Reactants reactants Combine Ketone, Aldehyde, and Base Catalyst start->reactants reaction Stir/Grind at appropriate temperature and time reactants->reaction workup Quench Reaction and Isolate Crude Product (e.g., Filtration) reaction->workup purification Purify Product (e.g., Recrystallization) workup->purification characterization Characterize Final Product (NMR, IR, MP) purification->characterization end End: Pure α,β-Unsaturated Ketone characterization->end

Caption: General experimental workflow for Aldol condensation.

References

Application Notes and Protocols for the Quantification of Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridec-1-en-5-one is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, entomology, and potentially as a biomarker in biomedical research. Accurate and sensitive quantification of this long-chain aliphatic ketone is crucial for understanding its role in these areas. This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and powerful analytical technique for volatile and semi-volatile compounds.[1][2]

Due to the limited availability of a certified analytical standard for this compound, this guide also presents a generalized approach adaptable for similar long-chain ketones. The quantitative data provided herein should be considered illustrative and would require validation with a certified reference material when it becomes available.

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the extraction and quantification of this compound from various sample matrices, such as biological fluids, plant tissues, or food products. HS-SPME is a solvent-free, sensitive, and simple sample preparation technique ideal for volatile compounds.[1][2]

General Workflow for this compound Quantification

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Standard Addition of Internal Standard Vial->Standard Incubation Incubation & Equilibration Standard->Incubation SPME HS-SPME Extraction Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for this compound analysis.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be optimized based on the specific matrix.

  • Liquid Samples (e.g., cell culture media, urine):

    • Centrifuge the sample to remove any particulate matter.

    • Transfer a precise volume (e.g., 1-5 mL) of the supernatant to a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., 2-nonanone, if a deuterated standard is unavailable).

    • If derivatization is desired for enhanced sensitivity, add the derivatizing agent at this stage (see section on derivatization).

    • Immediately seal the vial with a PTFE-faced septum.

  • Solid Samples (e.g., plant tissue, food):

    • Homogenize a known weight of the sample (e.g., 0.5-2 g) in a suitable buffer or water.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add the internal standard.

    • Seal the vial.

HS-SPME Procedure
  • Place the sealed headspace vial in an autosampler tray or a heating block.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[3]

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) with agitation.[1]

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Parameters

The following are representative GC-MS parameters and may require optimization.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity.

Identification of this compound
  • Retention Time: The retention time of the analyte peak in the sample should match that of a standard (if available) or be consistent across samples.

  • Mass Spectrum: The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns of aliphatic ketones. Key fragmentation mechanisms include:

    • α-Cleavage: Breakage of the bond adjacent to the carbonyl group.

    • McLafferty Rearrangement: A common fragmentation for carbonyl compounds with a sufficiently long alkyl chain.[4][5]

Derivatization (Optional)

For increased sensitivity and improved chromatographic peak shape, derivatization of the carbonyl group can be performed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) is a common derivatizing agent for aldehydes and ketones.[6][7] The resulting oxime derivative can be analyzed by GC-MS, often with higher sensitivity in negative chemical ionization (NCI) mode.[7][8]

Protocol for PFBHA Derivatization:

  • Prepare a fresh solution of PFBHA in a suitable solvent (e.g., water or buffer).

  • Add a specific volume of the PFBHA solution to the sample in the headspace vial.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to allow the reaction to complete.[8]

  • Proceed with the HS-SPME-GC-MS analysis as described above.

Quantitative Data (Illustrative)

The following table summarizes hypothetical quantitative data for the analysis of this compound. Note: This data is for illustrative purposes only and must be experimentally determined and validated once a certified analytical standard is procured.

ParameterValue
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Recovery 85 - 110%
Precision (%RSD) < 15%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical method development and validation process.

LogicalFlow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Optimization Optimization of HS-SPME & GC-MS Parameters Linearity Linearity & Range Optimization->Linearity Standard_Prep Standard Preparation (when available) Standard_Prep->Linearity Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity & Selectivity Precision->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Sample_Analysis Real Sample Analysis LOD_LOQ->Sample_Analysis Data_Reporting Data Reporting & Interpretation Sample_Analysis->Data_Reporting

Caption: Method development and validation workflow.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound. While the lack of a commercial analytical standard presents a challenge for absolute quantification, the protocols outlined here offer a solid foundation for researchers to develop and validate a reliable analytical method. Careful optimization of each step, from sample preparation to data analysis, is critical for achieving accurate and reproducible results. The use of an appropriate internal standard and consideration of derivatization can further enhance the performance of the assay.

References

Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure.[1][2][3] For researchers and professionals in drug discovery and development, NMR is a cornerstone for elucidating the structure of small molecules, including the pharmacologically significant class of compounds known as enones (α,β-unsaturated ketones).[4][5][6] The conjugated system of enones gives rise to characteristic spectral features in both ¹H and ¹³C NMR, which, when properly analyzed, can provide unambiguous structural confirmation.[7][8] These application notes provide a detailed guide to the principles, experimental protocols, and data interpretation for the comprehensive NMR analysis of enones.

Characteristic ¹H and ¹³C NMR Spectral Features of Enones

The electronic environment of the protons and carbons in an enone system results in predictable chemical shifts and coupling constants. The conjugation of the carbon-carbon double bond with the carbonyl group leads to a deshielding effect on the β-carbon and its attached proton, while the α-carbon and its proton are less deshielded.

¹H NMR Spectroscopy

In ¹H NMR spectra, the vinyl protons of an enone typically appear in the range of δ 5.5-7.5 ppm. The β-proton is significantly deshielded due to resonance and appears further downfield compared to the α-proton. The coupling constant (J) between the α- and β-protons is indicative of the stereochemistry of the double bond, with trans couplings being larger than cis couplings.

¹³C NMR Spectroscopy

In ¹³C NMR spectra, the carbonyl carbon of an enone is typically found in the range of δ 190-220 ppm.[9] The β-carbon is deshielded and appears downfield (δ 125-155 ppm), while the α-carbon is shielded and appears upfield (δ 120-145 ppm) relative to the β-carbon.[8]

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Acyclic Enones

ProtonChemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
α-H5.8 - 6.5³J_trans_ ≈ 11-18 Hz
β-H6.5 - 7.5³J_cis_ ≈ 6-15 Hz
Protons on substituentsVariable⁴J (allylic) ≈ 0.5-3 Hz

Table 2: Typical ¹³C NMR Chemical Shifts for Acyclic Enones

CarbonChemical Shift (δ, ppm)
C=O190 - 210
α-C120 - 145
β-C125 - 155

Advanced NMR Techniques for Enone Characterization

For more complex enone structures, one-dimensional NMR spectra may not be sufficient for complete assignment. Two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[10][11][12][13][14] A DEPT-135 experiment will show CH and CH₃ signals pointing up, while CH₂ signals will be inverted. Quaternary carbons are not observed in DEPT spectra.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[15][16] It is essential for identifying adjacent protons in the enone backbone and any coupled substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[15] It is a powerful tool for assigning the carbons of the enone system by linking them to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[15][16] HMBC is crucial for identifying quaternary carbons and for connecting different fragments of a molecule.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.[17]

  • Sample Purity: Ensure the enone sample is as pure as possible to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[18][19] Common solvents for enones include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹H NMR, dissolve 1-10 mg of the sample in 0.5-0.6 mL of deuterated solvent.[20][21] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg in the same volume is recommended.[20]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[17][19][21]

  • Transfer to NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube.[19][20][21] Ensure the solution height is at least 4 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[22] Add a small amount directly to the sample or use a solvent that already contains TMS.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for moderately concentrated samples.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand, depending on the sample concentration.

Visualizations

Enone_Structure General Structure of an Enone cluster_enone C_beta C_alpha C_beta->C_alpha R1 C_beta->R1 R2 C_beta->R2 C_O C=O C_alpha->C_O R3 C_alpha->R3 R4 R⁴ C_O->R4

Caption: General chemical structure of an enone, highlighting the α and β carbons.

NMR_Workflow NMR Spectral Analysis Workflow for Enones cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_report Reporting Sample_Purity Ensure Sample Purity Solvent_Selection Select Deuterated Solvent Sample_Purity->Solvent_Selection Dissolution Dissolve Sample Solvent_Selection->Dissolution Filtration Filter Solution Dissolution->Filtration Transfer Transfer to NMR Tube Filtration->Transfer OneD_NMR Acquire 1D NMR (¹H, ¹³C, DEPT) Transfer->OneD_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Determine_Connectivity Determine Connectivity (COSY, HMBC) Assign_Signals->Determine_Connectivity Stereochemistry Determine Stereochemistry (J-coupling, NOESY) Determine_Connectivity->Stereochemistry Structure_Elucidation Final Structure Elucidation Stereochemistry->Structure_Elucidation Report_Data Report Spectral Data Structure_Elucidation->Report_Data

Caption: A comprehensive workflow for the NMR spectral analysis of enones.

Conclusion

The systematic application of ¹H and ¹³C NMR spectroscopy, complemented by advanced 2D techniques, provides a robust platform for the structural elucidation of enones. For professionals in research and drug development, a thorough understanding of these methods is crucial for confirming molecular identity, determining stereochemistry, and ultimately advancing new chemical entities through the development pipeline. The protocols and data presented herein serve as a practical guide for the effective application of NMR in the analysis of this important class of compounds.

References

Application Note: Analysis of Long-Chain Ketones by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-chain ketones are a significant class of organic compounds found in various natural and industrial samples. Their analysis is crucial in fields ranging from environmental science and geochemistry to food chemistry and drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a powerful analytical technique for the identification and quantification of these compounds. This application note provides a detailed overview of the characteristic fragmentation patterns of long-chain ketones in mass spectrometry and offers comprehensive protocols for their analysis.

Principles of Fragmentation in Long-Chain Ketones

Under electron ionization (EI) conditions, long-chain ketones undergo predictable fragmentation pathways, primarily driven by the presence of the carbonyl group. The two most prominent fragmentation mechanisms are α-cleavage and the McLafferty rearrangement.[1] Understanding these pathways is essential for the structural elucidation of unknown long-chain ketones from their mass spectra.

Alpha (α)-Cleavage

Alpha-cleavage is the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group.[2] This fragmentation is highly favorable as it results in the formation of a resonance-stabilized acylium ion. For a generic long-chain ketone, there are two possible sites for α-cleavage, leading to the formation of two different acylium ions and two corresponding alkyl radicals. The relative abundance of the resulting fragment ions is influenced by the stability of the alkyl radical that is lost; the larger, more stable radical is preferentially lost.[3]

G cluster_alpha α-Cleavage of a Long-Chain Ketone mol R1-C(=O)-R2⁺• path1 Path A mol->path1 path2 Path B mol->path2 frag1 R1-C≡O⁺ + R2• frag2 R1• + R2-C≡O⁺ path1->frag1 path2->frag2

Figure 1: Alpha-Cleavage Pathways
McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[1] This rearrangement proceeds through a six-membered cyclic transition state, involving the transfer of the γ-hydrogen to the carbonyl oxygen. This is followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation.[2][3] The resulting ion is often a prominent peak in the mass spectrum.

G cluster_mclafferty McLafferty Rearrangement start [CH3(CH2)n-CH(H)-CH2-CH2-C(=O)-R]⁺• intermediate Six-membered transition state start->intermediate γ-H transfer products [CH2=C(OH)-R]⁺• + CH3(CH2)n-CH=CH2 intermediate->products β-cleavage

Figure 2: McLafferty Rearrangement

Quantitative Data Summary

The relative abundances of the fragment ions resulting from α-cleavage and McLafferty rearrangement are characteristic for a given long-chain ketone and can be used for its identification. The following tables summarize the major fragment ions and their relative intensities for a homologous series of straight-chain 2-ketones.

Table 1: Mass Spectral Data for 2-Heptanone (C7H14O)

m/zRelative Abundance (%)Ion Identity
43100[CH3CO]+ (α-cleavage)
5825McLafferty Rearrangement Product
7115[CH3COCH2CH2]+
995[M-CH3]+
11410Molecular Ion (M+)

Data sourced from NIST WebBook.[4]

Table 2: Mass Spectral Data for 2-Octanone (C8H16O)

m/zRelative Abundance (%)Ion Identity
43100[CH3CO]+ (α-cleavage)
5878McLafferty Rearrangement Product
7115[CH3COCH2CH2]+
1132[M-CH3]+
1285Molecular Ion (M+)

Data sourced from MassBank.[5]

Table 3: Mass Spectral Data for 2-Decanone (C10H20O)

m/zRelative Abundance (%)Ion Identity
58100McLafferty Rearrangement Product
4390[CH3CO]+ (α-cleavage)
7127[CH3COCH2CH2]+
5924
4123

Data sourced from PubChem.[6]

Table 4: Mass Spectral Data for 2-Undecanone (C11H22O)

m/zRelative Abundance (%)Ion Identity
58100McLafferty Rearrangement Product
4370[CH3CO]+ (α-cleavage)
7125[CH3COCH2CH2]+
5920
4120

Data sourced from NIST WebBook.[7]

Table 5: Mass Spectral Data for 2-Tridecanone (C13H26O)

m/zRelative Abundance (%)Ion Identity
58100McLafferty Rearrangement Product
4360[CH3CO]+ (α-cleavage)
7120[CH3COCH2CH2]+
5918
4118

Data interpretation based on graphical data.[8]

Experimental Protocols

The successful analysis of long-chain ketones by mass spectrometry relies on appropriate sample preparation and optimized instrumental parameters. Below are generalized protocols for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis of Underivatized Long-Chain Ketones

This protocol is suitable for volatile and thermally stable long-chain ketones.

G cluster_gcms GC-MS Experimental Workflow Sample Sample containing long-chain ketones Extraction Solvent Extraction (e.g., hexane) Sample->Extraction Concentration Concentration under N2 Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MS_Analysis Mass Analysis (Quadrupole) Ionization->MS_Analysis Data_Processing Data Acquisition and Processing MS_Analysis->Data_Processing

Figure 3: GC-MS Workflow

1. Sample Preparation:

  • Extraction: Extract the long-chain ketones from the sample matrix using a non-polar solvent such as hexane (B92381) or dichloromethane.

  • Concentration: Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC injection.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Protocol 2: LC-MS/MS Analysis of Derivatized Long-Chain Ketones

For less volatile or thermally labile long-chain ketones, or when higher sensitivity is required, derivatization followed by LC-MS/MS is recommended. Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves chromatographic behavior and ionization efficiency.[9]

1. Sample Preparation and Derivatization (PFBHA):

  • Extract the ketones as described in Protocol 1.

  • After concentration, add 100 µL of a 1 mg/mL PFBHA solution in a suitable solvent (e.g., acetonitrile).

  • Add 10 µL of a catalyst (e.g., pyridine).

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling, the sample is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 100% B over 8 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivative.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions need to be optimized for each derivatized ketone.

Conclusion

The fragmentation of long-chain ketones in mass spectrometry is well-characterized by α-cleavage and McLafferty rearrangement, providing a solid basis for structural identification. The choice between GC-MS and LC-MS/MS analysis depends on the specific properties of the ketones of interest and the analytical requirements. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in the analysis of long-chain ketones.

References

Application Notes and Protocols: In Vitro Bioactivity Screening of Novel Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro bioactivity screening of novel unsaturated ketones. This document outlines detailed protocols for key experiments, presents quantitative data in a structured format for comparative analysis, and visualizes relevant signaling pathways and experimental workflows.

Introduction to Unsaturated Ketones and their Bioactivity

Unsaturated ketones, particularly α,β-unsaturated ketones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double or triple bond. This structural feature, often acting as a Michael acceptor, confers a wide range of biological activities.[1][2] These compounds are found in numerous natural products and are core structures in many synthetic molecules with therapeutic potential.[3] Their bioactivity is often attributed to their ability to react with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways.[4]

The screening of novel unsaturated ketones is a critical step in the discovery of new therapeutic agents. Key areas of investigation include their potential as anticancer, anti-inflammatory, and antioxidant agents.

Data Presentation: In Vitro Bioactivity of Novel Unsaturated Ketones

The following tables summarize the in vitro bioactivity of various novel unsaturated ketones, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Unsaturated Ketones

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Series 1
4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)Cytotoxicity>4.0 (SI Value)[1]
CodeinoneOral Tumor Cell LinesCytotoxicity~1.0-1.2 µg/mL[1]
Series 2 (Combretastatin-A4 Analogs)
8cB16 (Murine Melanoma)Cytotoxicity3.8 - 21[5]
8jL1210 (Murine Leukemia)Cytotoxicity3.8 - 21[5]
8lMDA-MB-435 (Human Melanoma)CytotoxicityNot specified[5]
9iMDA-MB-435 (Human Melanoma)Cytotoxicity2.4[5]
Series 3 (Oleanolic Acid Derivatives)
4bPC3 (Human Prostate Cancer)Cytotoxicity7.785[6]
4cPC3 (Human Prostate Cancer)Cytotoxicity8.869[6]
4ePC3 (Human Prostate Cancer)Cytotoxicity8.765[6]
Series 4 (Heterocyclic Analogues)
6aHepG2, MCF-7, HeLa, PC-3Antitumor5.5 - 18.1[3]
6bHepG2, MCF-7, HeLa, PC-3Antitumor5.5 - 18.1[3]
7HepG2, MCF-7, HeLa, PC-3Antitumor5.5 - 18.1[3]
8bHepG2, MCF-7, HeLa, PC-3Antitumor5.5 - 18.1[3]

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index.

Table 2: Antioxidant and Kinase Inhibition Activity

Compound IDAssayActivity MetricResultReference
Series 4 (Heterocyclic Analogues)
6aABTS Radical Scavenging% Inhibition>50%[3]
6bABTS Radical Scavenging% Inhibition>50%[3]
7ABTS Radical Scavenging% Inhibition>50%[3]
8bABTS Radical Scavenging% Inhibition>50%[3]
6aEGFR Kinase InhibitionIC50 (µM)4.66[3]
6bEGFR Kinase InhibitionIC50 (µM)0.56[3]
7EGFR Kinase InhibitionIC50 (µM)1.6[3]
8bEGFR Kinase InhibitionIC50 (µM)2.16[3]

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). EGFR: Epidermal Growth Factor Receptor.

Experimental Protocols

This section provides detailed methodologies for key in vitro bioactivity screening assays.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for assessing the potential of novel compounds to kill or damage cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the novel unsaturated ketones for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[7]

Antioxidant Activity Assays

These assays evaluate the capacity of the compounds to neutralize free radicals.

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[3]

Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.

  • ABTS Solution Preparation: Dilute the ABTS radical cation solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

  • Absorbance Measurement: After 6 minutes, measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value. Ascorbic acid can be used as a positive control.[3]

Anti-inflammatory Assays

These assays assess the potential of compounds to mitigate inflammatory responses.

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the unsaturated ketones for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Kinase Inhibition Assays

These assays determine the ability of compounds to inhibit the activity of specific kinases, which are often dysregulated in diseases like cancer.

This assay measures the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human EGFR, a specific substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a colorimetric assay, a fluorescence-based assay (e.g., Z'-LYTE), or a luminescence-based assay (e.g., ADP-Glo).[8][9]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

The biological effects of unsaturated ketones are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[10][11] Unsaturated ketones can act as electrophiles that react with cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2.[12] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.[13]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UK Unsaturated Ketone Keap1 Keap1 UK->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Keap1-Nrf2 signaling pathway activation by unsaturated ketones.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and immunity.[14][15][16] Some unsaturated ketones can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. This inhibition can occur through various mechanisms, including the direct modification of key signaling proteins.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation UK Unsaturated Ketone UK->IKK Inhibits DNA κB DNA Binding Sites Nucleus_NFkB->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by unsaturated ketones.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the in vitro bioactivity screening of novel unsaturated ketones.

Experimental_Workflow cluster_screening Initial Screening cluster_secondary Secondary Assays & Mechanism of Action cluster_lead Lead Optimization Start Novel Unsaturated Ketone Library Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) Start->Cytotoxicity Antioxidant Antioxidant Screening (e.g., ABTS, DPPH) Start->Antioxidant Anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) Start->Anti_inflammatory Dose_Response Dose-Response Studies & IC50 Determination Cytotoxicity->Dose_Response ROS Reactive Oxygen Species (ROS) Measurement Antioxidant->ROS Pathway_Analysis Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB) Anti_inflammatory->Pathway_Analysis Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) Dose_Response->Apoptosis Kinase Kinase Inhibition Assays (e.g., EGFR, PI3K) Dose_Response->Kinase Lead Lead Compound Identification and Optimization Apoptosis->Lead ROS->Lead Kinase->Lead Pathway_Analysis->Lead

Caption: Experimental workflow for in vitro bioactivity screening.

References

Potential Applications of Tridec-1-en-5-one in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridec-1-en-5-one, an α,β-unsaturated ketone, presents significant potential as a versatile monomer and building block in polymer chemistry. Its unique structure, featuring a reactive vinyl group, a functional ketone moiety, and a long aliphatic chain, opens avenues for the synthesis of novel polymers with tailored properties. This document outlines potential applications of this compound in various polymerization techniques, including radical, controlled radical (RAFT), anionic, and Michael addition polymerizations. Detailed, albeit hypothetical, experimental protocols are provided for each method, based on established procedures for structurally similar monomers. The resulting polymers are anticipated to exhibit a range of desirable characteristics, such as hydrophobicity, thermal stability, and functionality for further modification, making them attractive for diverse applications in materials science and drug delivery.

Introduction to the Potential of this compound

This compound is an organic compound that, while not extensively studied in polymer chemistry to date, possesses key structural features that suggest its utility as a valuable monomer. The presence of a terminal double bond allows it to participate in chain-growth polymerizations. The ketone functionality offers a site for post-polymerization modification or can influence the polymer's physical properties. The long C8 alkyl chain is expected to impart hydrophobicity, flexibility, and potentially liquid crystalline properties to the resulting polymers.

The general structure of an α,β-unsaturated carbonyl compound, such as this compound, makes it susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous reactivity. This characteristic is central to its potential in various polymerization mechanisms.[1]

Potential Polymerization Methods and Applications

Radical polymerization is a common and versatile method for polymerizing vinyl monomers.[2] this compound, with its vinyl group, is a suitable candidate for this technique. The resulting poly(this compound) is expected to be a hydrophobic material with potential applications as a coating, adhesive, or additive to modify the properties of other polymers.

Experimental Protocol: Free Radical Polymerization of this compound

  • Materials:

  • Procedure:

    • Purify this compound by passing it through a column of basic alumina (B75360) to remove any inhibitors.

    • In a Schlenk flask, dissolve this compound (e.g., 5 g, 25.5 mmol) and AIBN (e.g., 0.042 g, 0.255 mmol, 1:100 initiator to monomer ratio) in toluene (10 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After 24 hours, cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

    • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Radical_Polymerization Initiator Initiator (AIBN) Radical Initiator Radical Initiator->Radical Heat (70°C) Monomer This compound Propagating_Chain Propagating Polymer Chain Radical->Propagating_Chain Initiation + Monomer Propagating_Chain->Propagating_Chain Propagation + n Monomers Polymer Poly(this compound) Propagating_Chain->Polymer Termination

Fig. 1: Radical Polymerization Workflow

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3] This method is particularly useful for creating block copolymers and other complex architectures. Vinyl ketones have been successfully polymerized using RAFT.[3][4]

Experimental Protocol: RAFT Polymerization of this compound

  • Materials:

    • This compound (monomer)

    • (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)[3]

    • Azobisisobutyronitrile (AIBN) (initiator)

    • 1,4-Dioxane (B91453) (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • Purify this compound as described in the radical polymerization protocol.

    • In a Schlenk flask, dissolve this compound (e.g., 2 g, 10.2 mmol), DDMAT (e.g., 0.037 g, 0.102 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 0.0017 g, 0.0102 mmol, 1:10 RAFT agent to initiator ratio) in 1,4-dioxane (5 mL).

    • Deoxygenate the solution using three freeze-pump-thaw cycles.

    • Immerse the flask in a preheated oil bath at 75°C and stir for a specified time (e.g., 8-24 hours, depending on the desired conversion) under an inert atmosphere.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

    • Analyze the polymer for molecular weight, polydispersity (GPC), and structure (NMR). The living nature of the polymerization can be confirmed by chain extension experiments.[3]

RAFT_Polymerization Initiator Initiator (AIBN) Active_Chain Active Propagating Chain Initiator->Active_Chain Initiation + Monomer RAFT_Agent RAFT Agent (DDMAT) Monomer This compound Dormant_Chain Dormant Polymer Chain Dormant_Chain->Active_Chain Fragmentation & Re-initiation Active_Chain->Dormant_Chain Addition to RAFT Agent Active_Chain->Active_Chain Propagation + n Monomers Final_Polymer Well-defined Polymer Active_Chain->Final_Polymer Termination

Fig. 2: RAFT Polymerization Mechanism

Anionic polymerization is known for producing polymers with highly controlled microstructures, including stereoregularity.[5] α,β-Unsaturated ketones can undergo anionic polymerization, which could lead to the formation of polymers with unique properties, such as helicity.[6]

Experimental Protocol: Anionic Polymerization of this compound

  • Materials:

    • This compound (monomer)

    • n-Butyllithium (n-BuLi) (initiator)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

    • Anhydrous Methanol (terminating agent)

  • Procedure:

    • Rigorously purify this compound and THF to remove all traces of water and other protic impurities. This typically involves distillation from appropriate drying agents under an inert atmosphere.

    • In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (20 mL) and cool to -78°C in a dry ice/acetone bath.

    • Add n-BuLi solution (e.g., a calculated amount for the desired molecular weight) dropwise to the cold THF.

    • Slowly add the purified this compound (e.g., 2 g, 10.2 mmol) to the initiator solution via syringe. A color change may be observed, indicating the formation of the propagating anion.

    • Allow the reaction to stir at -78°C for several hours (e.g., 4-6 hours).

    • Terminate the polymerization by adding a small amount of anhydrous methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane (B92381) or methanol.

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

    • Characterize the polymer for its molecular weight, polydispersity, and microstructure.

Anionic_Polymerization Initiator Initiator (n-BuLi) Anionic_Chain Propagating Anionic Chain Initiator->Anionic_Chain Initiation + Monomer Monomer This compound Anionic_Chain->Anionic_Chain Propagation + n Monomers Terminated_Polymer Terminated Polymer Anionic_Chain->Terminated_Polymer Termination + Methanol

Fig. 3: Anionic Polymerization Workflow

The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor.[7] This allows for its use in step-growth polymerizations with difunctional Michael donors, such as diamines or dithiols, to create polymers with heteroatoms in the backbone. These polymers could have interesting thermal and mechanical properties.

Experimental Protocol: Michael Addition Polymerization of this compound with a Diamine

  • Materials:

    • This compound (monomer A)

    • 1,6-Hexanediamine (B7767898) (monomer B)

    • Dimethyl Sulfoxide (DMSO) (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of this compound (e.g., 1.96 g, 10 mmol) and 1,6-hexanediamine (1.16 g, 10 mmol) in DMSO (10 mL).

    • Stir the solution at room temperature for 48-72 hours. The progress of the reaction can be monitored by the disappearance of the vinyl protons in the NMR spectrum.

    • Precipitate the resulting poly(amino ketone) by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and solvent, and dry under vacuum.

    • Characterize the polymer's structure (NMR, IR) and thermal properties (TGA, DSC).

Michael_Addition_Polymerization Monomer_A This compound (Michael Acceptor) Polymer_Chain Growing Polymer Chain Monomer_A->Polymer_Chain Step-growth + Monomer B Monomer_B 1,6-Hexanediamine (Michael Donor) Monomer_B->Polymer_Chain Step-growth + Monomer A Final_Polymer Poly(amino ketone) Polymer_Chain->Final_Polymer Chain Growth

Fig. 4: Michael Addition Polymerization

Data Presentation: Predicted Polymer Properties

The following table summarizes the anticipated properties of polymers derived from this compound via different polymerization methods. These are hypothetical values and would require experimental verification.

Polymerization MethodExpected Polymer ArchitecturePotential Molecular Weight ( g/mol )Expected Polydispersity Index (PDI)Key Predicted PropertiesPotential Applications
Radical Polymerization Linear, branched10,000 - 100,000> 1.5Hydrophobic, good film-forming propertiesCoatings, adhesives, polymer blends
RAFT Polymerization Linear, block, star5,000 - 200,000< 1.3Controlled architecture, functionalizable, photodegradable[8]Drug delivery vehicles, smart materials, photoresists
Anionic Polymerization Linear, stereoregular10,000 - 500,000< 1.2Potentially crystalline or helical, high purityChiral separation media, specialty plastics
Michael Addition Linear (step-growth)5,000 - 50,000VariableHeteroatom-containing backbone, potentially thermosettingEngineering plastics, hydrogels, adhesives

Conclusion

This compound holds considerable promise as a monomer for the synthesis of a wide range of novel polymers. Its bifunctional nature allows for its participation in various polymerization mechanisms, leading to materials with diverse and tunable properties. The long alkyl chain is expected to confer hydrophobicity and flexibility, while the ketone group provides a handle for further chemical modifications. The protocols outlined in this document provide a starting point for the exploration of this compound in polymer chemistry. Further research is warranted to experimentally validate these hypotheses and to fully elucidate the potential of this interesting monomer in the development of advanced polymeric materials for a variety of applications, including in the biomedical and pharmaceutical fields.

References

Application Notes: Tridec-1-en-5-one as a Precursor for Novel Cationic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tridec-1-en-5-one is an unsaturated ketone with a C13 alkyl chain, presenting an interesting molecular scaffold for the synthesis of novel surfactants. Its structure offers two primary sites for chemical modification: the carbon-carbon double bond and the ketone functional group. This application note outlines a proposed synthetic pathway for the conversion of this compound into a novel cationic surfactant. The protocol involves a two-step synthesis commencing with the epoxidation of the double bond, followed by a ring-opening reaction with an amine and subsequent quaternization. The resulting surfactant possesses a hydrophobic tail derived from the tridecane (B166401) backbone and a hydrophilic head group, making it a candidate for various applications in research and drug development. Cationic surfactants, in particular, are utilized in numerous applications, including as antimicrobial agents and in drug delivery systems.[1][2][3]

Proposed Synthetic Pathway

The proposed synthesis transforms the hydrophobic this compound into an amphiphilic cationic surfactant. The first step is the epoxidation of the alkene functional group using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), under phase-transfer catalysis conditions which are effective for α,β-unsaturated ketones.[4][5] This is followed by the nucleophilic ring-opening of the epoxide with diethanolamine (B148213). The resulting tertiary amine is then quaternized using an alkyl halide, for instance, methyl iodide, to yield the final cationic surfactant. The quaternization of tertiary amines is a well-established method for producing cationic surfactants.[6][7]

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-opening and Quaternization This compound This compound Epoxide_Intermediate Epoxide Intermediate This compound->Epoxide_Intermediate  m-CPBA, CH2Cl2 m-CPBA m-CPBA Tertiary_Amine Tertiary Amine Intermediate Epoxide_Intermediate->Tertiary_Amine  Diethanolamine, Heat Diethanolamine Diethanolamine Cationic_Surfactant Final Cationic Surfactant Tertiary_Amine->Cationic_Surfactant  Methyl Iodide Methyl_Iodide Methyl_Iodide

Caption: Proposed synthetic pathway for the conversion of this compound to a cationic surfactant.

Experimental Protocols

Protocol 1: Synthesis of Cationic Surfactant from this compound

This protocol details the synthesis of a novel cationic surfactant from this compound in two main steps.

Materials and Equipment:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH2Cl2)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Diethanolamine

  • Methyl iodide (CH3I)

  • Ethanol

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for synthesis

Step 1: Epoxidation of this compound

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the flask with continuous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide intermediate.

Step 2: Synthesis of the Cationic Surfactant

  • To the crude epoxide intermediate (1 equivalent) in a round-bottom flask, add diethanolamine (1.2 equivalents).

  • Heat the mixture at 60-70 °C for 8-12 hours with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in ethanol.

  • To this solution, add methyl iodide (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The quaternized product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the final cationic surfactant.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: Characterization of the Synthesized Surfactant

This protocol describes the methods for structural confirmation and the determination of the physicochemical properties of the synthesized cationic surfactant.

Materials and Equipment:

  • Synthesized cationic surfactant

  • FTIR spectrometer

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

  • Tensiometer (for surface tension measurements)

  • Conductivity meter

  • Temperature-controlled water bath

Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the purified surfactant to identify key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the surfactant in a suitable deuterated solvent (e.g., D2O or CD3OD) and record ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the cationic part of the surfactant.[8]

Physicochemical Characterization:

  • Critical Micelle Concentration (CMC) Determination:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer. The CMC is the concentration at which the surface tension becomes relatively constant.[9]

    • Alternatively, measure the electrical conductivity of the solutions. The CMC is identified by a change in the slope of the conductivity versus concentration plot.[10]

  • Surface Tension at CMC (γCMC): The surface tension value at the CMC is a measure of the surfactant's effectiveness in reducing the surface tension of water.

  • Krafft Temperature (TK):

    • The Krafft temperature is the minimum temperature at which micelles can form.[11]

    • Prepare a dispersion of the surfactant in water (at a concentration above the expected CMC).

    • Gradually heat the dispersion while monitoring its appearance. The Krafft point is the temperature at which the solution becomes clear.[12] The Krafft temperature generally increases with the length of the alkyl chain.[13][14]

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product FTIR FTIR Purification->FTIR NMR NMR Purification->NMR MS MS Purification->MS CMC_Determination CMC Determination Purification->CMC_Determination Surface_Tension Surface Tension Measurement Purification->Surface_Tension Krafft_Point Krafft Point Determination Purification->Krafft_Point CMC_Determination->Surface_Tension

Caption: Experimental workflow for the characterization of the synthesized surfactant.

Data Presentation

The following table summarizes the expected physicochemical properties of the novel cationic surfactant derived from this compound. These values are hypothetical and based on typical data for cationic surfactants with similar chain lengths.

PropertyExpected ValueMethod of Determination
Molecular Weight (Cation)To be determinedMass Spectrometry
Critical Micelle Concentration (CMC)0.5 - 1.5 mMTensiometry/Conductivity
Surface Tension at CMC (γCMC)30 - 40 mN/mTensiometry
Krafft Temperature (TK)15 - 25 °CVisual/Spectrophotometry

Potential Applications

The novel cationic surfactant synthesized from this compound is anticipated to have a range of applications, particularly in the pharmaceutical and biomedical fields.

  • Drug Delivery: Cationic surfactants are known to be used in various drug delivery systems.[1] They can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[2] The presence of hydroxyl groups in the synthesized surfactant may offer sites for further functionalization.

  • Antimicrobial Agents: Many cationic surfactants exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.[15] The synthesized surfactant could be investigated for its efficacy against a range of bacteria and fungi.

  • Gene Delivery: Cationic lipids and surfactants are widely used as non-viral vectors for gene delivery, forming complexes with negatively charged DNA or RNA.

  • Formulation Excipient: Due to its surface-active properties, this novel surfactant could be used as an emulsifier, stabilizer, or wetting agent in various pharmaceutical and cosmetic formulations.

References

Application Notes and Protocols for Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridec-1-en-5-one is a long-chain unsaturated ketone. While specific biological activities of this compound are not extensively documented in current literature, its structural features, particularly the α,β-unsaturated ketone moiety, suggest potential for significant biological activity. Compounds with similar structures, such as other α,β-unsaturated ketones and bioactive lipids, have demonstrated a wide range of effects including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols detailed below provide a foundational framework for the initial investigation of this compound's biological potential.

Potential Applications

Based on the known activities of structurally related molecules, this compound could be investigated for the following applications:

  • Oncology: Many α,β-unsaturated carbonyl compounds exhibit cytotoxicity and have been explored as potential anticancer agents.[1][4] The reactivity of the Michael acceptor in this moiety can lead to interactions with cellular thiols, potentially inducing cell damage and cytotoxicity in cancer cells.[1][3]

  • Inflammation Research: Bioactive lipids and compounds with unsaturated ketone structures can modulate inflammatory pathways.[5][6][7] this compound could potentially inhibit key inflammatory mediators.

  • Antimicrobial Drug Discovery: The α,β-unsaturated ketone structure is a feature in some natural and synthetic compounds with antifungal and antibacterial activities.[2]

Experimental Protocols

The following protocols are generalized methods that can be adapted to study the biological activity of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[8][9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC-3) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[8]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations. Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Quantitative Data Summary:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Experimental Value
This compoundHeLa48Experimental Value
This compoundPC-348Experimental Value
This compoundHEK29348Experimental Value
Doxorubicin (Control)MCF-748Reference Value
In Vitro Anti-Inflammatory Activity Assessment

This protocol evaluates the potential of this compound to inhibit protein denaturation, an indicator of anti-inflammatory activity.[10]

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (as a standard anti-inflammatory drug)[10]

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a 0.2% solution of BSA or egg albumin in PBS. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In test tubes, add 5 mL of the albumin solution and 0.1 mL of this compound at various concentrations. A control group with the solvent and a standard group with diclofenac sodium should be included.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[10]

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[10]

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Quantitative Data Summary:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound10Experimental Value
This compound50Experimental Value
This compound100Experimental Value
Diclofenac Sodium100Reference Value
Antimicrobial Activity Screening using Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial strains in their respective broths to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Quantitative Data Summary:

CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureusExperimental Value
This compoundEscherichia coliExperimental Value
This compoundCandida albicansExperimental Value
Ampicillin (Control)S. aureus / E. coliReference Value
Fluconazole (Control)C. albicansReference Value

Visualizations

Proposed Signaling Pathway for Bioactive Lipids

Bioactive lipids can exert their effects through various signaling pathways, often involving G-protein coupled receptors (GPCRs) or by modulating the activity of intracellular enzymes.[5][12][13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response Tridec_1_en_5_one This compound (Bioactive Lipid) Tridec_1_en_5_one->GPCR

Caption: Proposed GPCR signaling pathway for this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic effects of a novel compound like this compound.

start Start cell_culture Cell Culture (Cancer & Normal lines) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Logical Relationship for Anti-Inflammatory Drug Discovery

This diagram shows the logical progression from identifying a potential anti-inflammatory compound to its characterization.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies protein_denaturation Protein Denaturation Assay cytokine_assay Cytokine Release Assay (e.g., ELISA) protein_denaturation->cytokine_assay If positive animal_model Animal Model of Inflammation cytokine_assay->animal_model If promising efficacy_toxicity Efficacy and Toxicity Assessment animal_model->efficacy_toxicity initial_screening Initial Screening of This compound initial_screening->protein_denaturation

Caption: Logical flow for anti-inflammatory compound validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Tridec-1-en-5-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A practical and common method for synthesizing this compound is through a crossed Aldol (B89426) condensation reaction. This involves the base-catalyzed reaction of octanal (B89490) with 2-pentanone, followed by dehydration to yield the target α,β-unsaturated ketone.

Q2: What are the main challenges in the synthesis of this compound via Aldol condensation?

A2: The primary challenges include controlling the regioselectivity of the enolate formation from 2-pentanone, minimizing self-condensation of both starting materials, ensuring complete dehydration of the aldol addition product, and effectively purifying the final product from starting materials and byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the starting materials (octanal and 2-pentanone) and the appearance of a new, less polar spot corresponding to the enone product indicate the reaction's progression.

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary significantly based on the reaction conditions and purification efficiency. With optimized conditions, yields can range from 60% to 80%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Competing self-condensation of starting materials. 3. Inefficient dehydration of the aldol adduct.1. Increase reaction time or temperature. Monitor by TLC until starting materials are consumed. 2. Slowly add the enolizable ketone (2-pentanone) to the aldehyde (octanal) and base mixture. Use a non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate. 3. Ensure adequate heating during the dehydration step. If using a mild base, consider adding a catalytic amount of acid (e.g., p-toluenesulfonic acid) during workup to facilitate dehydration.
Presence of Multiple Side Products 1. Self-condensation of octanal. 2. Self-condensation of 2-pentanone. 3. Formation of the aldol addition product without dehydration.1. Use an excess of the non-enolizable aldehyde (octanal) relative to the ketone. 2. Add the ketone slowly to the reaction mixture. 3. Increase the temperature and/or reaction time for the dehydration step. Acid catalysis can also promote dehydration.
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Ensure the reaction has gone to completion by TLC analysis. 2. Optimize the conditions for column chromatography (e.g., adjust the solvent gradient). Consider a distillation under reduced pressure if the boiling points are sufficiently different.
Formation of the Non-conjugated Isomer Isomerization of the double bond out of conjugation with the carbonyl.This is generally thermodynamically unfavorable. Ensure the reaction conditions, particularly during workup and purification, are not overly harsh (e.g., prolonged exposure to strong acid or base).

Experimental Protocol: Synthesis of this compound via Aldol Condensation

This protocol details the synthesis of this compound from octanal and 2-pentanone.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in ethanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled basic solution, add octanal (1.0 equivalent). Subsequently, add 2-pentanone (1.1 equivalents) dropwise over a period of 30 minutes while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by TLC.

  • Dehydration: After the initial reaction, heat the mixture to reflux for 4 hours to ensure complete dehydration of the intermediate aldol product.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Aldol Condensation & Dehydration cluster_workup Workup & Purification cluster_analysis Product Analysis prep_base Prepare Ethanolic NaOH Solution cool Cool to 0 °C prep_base->cool add_octanal Add Octanal cool->add_octanal add_pentanone Add 2-Pentanone (dropwise) add_octanal->add_pentanone stir Stir at Room Temperature (12h) add_pentanone->stir reflux Reflux for Dehydration (4h) stir->reflux concentrate Concentrate reflux->concentrate extract Extract with Diethyl Ether concentrate->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify characterize Spectroscopic Characterization purify->characterize

Caption: Synthetic workflow for this compound.

Technical Support Center: Troubleshooting Side Reactions in Enone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of enones is a critical process. However, the path to pure, high-yield enone products is often complicated by a variety of side reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Aldol (B89426) Condensation and Related Side Reactions

The Aldol condensation is a cornerstone of enone synthesis, but it is often plagued by side reactions such as self-condensation, multiple condensations, and poor yields.

Question: My crossed aldol condensation is giving a low yield of the desired enone and a mixture of products. How can I improve selectivity?

Answer: Low yields and product mixtures in crossed aldol condensations often stem from the formation of multiple enolates and subsequent self-condensation reactions. To favor the desired crossed product, consider the following strategies:

  • Choice of Reactants: Whenever possible, use a carbonyl compound that cannot enolize (e.g., benzaldehyde, formaldehyde) as the electrophile. This eliminates the possibility of self-condensation from one of the starting materials.[1][2]

  • Order of Addition: Add the enolizable ketone slowly to a mixture of the non-enolizable aldehyde and the base. This ensures that the formed enolate reacts immediately with the desired electrophile, which is present in excess, minimizing self-condensation.

  • Use of a Strong, Non-nucleophilic Base: Employing a strong, bulky base like lithium diisopropylamide (LDA) allows for the quantitative formation of the kinetic enolate of the ketone before the addition of the aldehyde. This "directed" aldol reaction prevents the presence of unreacted ketone that could lead to self-condensation.[1]

  • Reaction Conditions: Temperature and base strength play a crucial role. Milder bases like sodium carbonate at room temperature may favor the aldol addition product, while stronger bases like sodium hydroxide (B78521) and/or higher temperatures promote the elimination to the enone.[3]

Question: I am observing the formation of a di-enone product from the reaction of a methyl ketone with an aldehyde. How can I prevent this?

Answer: The formation of a di-enone indicates that the methyl ketone has undergone condensation on both sides. To prevent this, you can:

  • Control Stoichiometry: Use a molar excess of the aldehyde relative to the methyl ketone. This increases the probability of the ketone enolate reacting with the aldehyde rather than a second molecule of the ketone.

  • Modify the Ketone: If possible, use a ketone with only one enolizable α-hydrogen to prevent multiple condensations.

Data Presentation: Aldol Condensation of Acetone (B3395972) with Benzaldehyde

The following table summarizes the effect of reaction conditions on the product distribution in the Claisen-Schmidt condensation between acetone and benzaldehyde.

Catalyst/BaseSolventTemperature (°C)Yield of Benzylideneacetone (%)Yield of Dibenzylideneacetone (%)Reference
NaOHEthanol/WaterRoom TempMajor ProductMinor ProductGeneral Knowledge
NaOHEthanol/WaterHeatMinor ProductMajor ProductGeneral Knowledge
SOCl₂/EthanolNone0 - Room Temp85-J. Chem. Educ.2007 , 84, 3, 473

Note: "Major Product" and "Minor Product" are qualitative descriptions from general organic chemistry principles. Specific yields can vary based on precise reaction conditions.

Experimental Protocol: Directed Aldol Reaction using LDA

This protocol describes the formation of an enone via a directed aldol reaction, minimizing self-condensation.

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Slowly add the ketone (1.0 equivalent) dropwise to the LDA solution and stir for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add the aldehyde (1.2 equivalents) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting β-hydroxy ketone can often be dehydrated to the enone by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base.

Troubleshooting Workflow for Aldol Condensation

Aldol_Troubleshooting start Low Yield or Mixture of Products in Aldol Condensation check_reactants Are both reactants enolizable? start->check_reactants use_non_enolizable Use a non-enolizable aldehyde/ketone check_reactants->use_non_enolizable Yes check_order What is the order of addition? check_reactants->check_order No end Improved Yield and Selectivity use_non_enolizable->end slow_addition Add enolizable reactant slowly to a mixture of non-enolizable reactant and base check_order->slow_addition Incorrect check_base What base is being used? check_order->check_base Correct slow_addition->end use_lda Consider using LDA for a directed aldol reaction check_base->use_lda Weak Base check_temp Is the temperature optimized? check_base->check_temp Strong Base use_lda->end adjust_temp Adjust temperature: Lower for addition, higher for condensation check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Caption: Troubleshooting workflow for low yields in aldol condensation.

Michael Addition (1,4-Conjugate Addition) Side Reactions

Enones are excellent Michael acceptors, and this reactivity can sometimes lead to undesired side reactions where a nucleophile adds to the β-carbon of the newly formed enone.

Question: My reaction is forming a significant amount of a 1,5-dicarbonyl compound as a byproduct. How can I prevent this Michael addition?

Answer: The formation of a 1,5-dicarbonyl compound suggests that the enolate generated in your reaction is acting as a Michael donor and adding to the enone product. To suppress this side reaction:

  • Use a Directed Aldol Approach: As mentioned previously, using a strong, non-nucleophilic base like LDA to pre-form the enolate can be effective. By consuming all of the enolizable ketone before the aldehyde is introduced, there is no free enolate to react with the product enone.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the thermodynamically controlled Michael addition.

  • Protecting Groups: In some cases, it may be necessary to protect the newly formed enone in situ, although this adds complexity to the synthesis.

Question: I am trying to perform a 1,2-addition (to the carbonyl group) on my enone, but I am getting the 1,4-addition (Michael) product. How can I favor 1,2-addition?

Answer: The regioselectivity of nucleophilic addition to enones is governed by the principles of Hard and Soft Acids and Bases (HSAB). The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

  • Hard Nucleophiles: To favor 1,2-addition, use "hard" nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).[4]

  • Soft Nucleophiles: "Soft" nucleophiles, such as Gilman reagents (cuprates, R₂CuLi), enamines, and thiols, will preferentially undergo 1,4-addition.[4]

Data Presentation: 1,2- vs. 1,4-Addition to Cyclohexenone

The following table illustrates the effect of the nucleophile on the regioselectivity of addition to 2-cyclohexen-1-one.

NucleophileReagentProduct Ratio (1,2-addition : 1,4-addition)Reference
MethylCH₃MgBr (Grignard)>95 : <5General Knowledge
Methyl(CH₃)₂CuLi (Gilman)<5 : >95General Knowledge
PhenylPhLi~80 : 20J. Org. Chem.1976 , 41 (13), pp 2252–2256
PhenylPh₂CuLi<1 : >99J. Org. Chem.1976 , 41 (13), pp 2252–2256

Signaling Pathway for 1,2- vs. 1,4-Addition

Michael_Addition enone α,β-Unsaturated Ketone (Enone) carbonyl_c Carbonyl Carbon (Hard Electrophile) enone->carbonyl_c beta_c β-Carbon (Soft Electrophile) enone->beta_c nucleophile Nucleophile hard_nu Hard Nucleophile (e.g., Grignard, RLi) nucleophile->hard_nu soft_nu Soft Nucleophile (e.g., Cuprate, Enolate) nucleophile->soft_nu hard_nu->carbonyl_c Favored Interaction soft_nu->beta_c Favored Interaction product_12 1,2-Addition Product (Allylic Alcohol) carbonyl_c->product_12 product_14 1,4-Addition Product (Saturated Ketone) beta_c->product_14

Caption: HSAB principle guiding 1,2- vs. 1,4-addition to enones.

Polymerization Side Reactions

Enones, being activated alkenes, are susceptible to polymerization, especially under thermal or radical-initiated conditions.

Question: My enone product is polymerizing during distillation/purification. How can I prevent this?

Answer: Polymerization during purification can lead to significant product loss. To mitigate this:

  • Use Polymerization Inhibitors: Add a small amount of a radical scavenger to your crude product before distillation. Common inhibitors include hydroquinone, butylated hydroxytoluene (BHT), and phenothiazine.

  • Lower Temperature: Purify your enone under reduced pressure to lower the boiling point and minimize thermal stress.

  • Avoid Radical Initiators: Ensure that your reaction and purification setups are free from sources of radical initiation, such as peroxides or prolonged exposure to UV light.

Data Presentation: Effectiveness of Polymerization Inhibitors

This table provides a qualitative comparison of common polymerization inhibitors.

InhibitorTypical ConcentrationEffectivenessNotes
Hydroquinone100-1000 ppmGoodRequires oxygen to be effective.
Butylated Hydroxytoluene (BHT)100-1000 ppmGoodVolatile, may co-distill.
Phenothiazine100-1000 ppmExcellentEffective at higher temperatures.

Experimental Protocol: Preventing Polymerization During Distillation

  • Crude Product Preparation: After the reaction work-up and solvent removal, obtain the crude enone.

  • Addition of Inhibitor: To the crude enone, add a polymerization inhibitor (e.g., 200 ppm of hydroquinone).

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Heating: Gently heat the distillation flask using a heating mantle and a temperature controller. Avoid overheating.

  • Collection: Collect the distilled enone in a receiving flask cooled in an ice bath.

  • Storage: Store the purified enone in a cool, dark place, preferably with a small amount of inhibitor if it is to be stored for an extended period.

Logical Relationship for Preventing Polymerization

Polymerization_Prevention start Enone Polymerization Observed cause Identify Cause start->cause thermal Thermal Stress cause->thermal High Temperature radical Radical Initiation cause->radical Presence of Radicals solution_thermal Reduce Distillation Temperature (Vacuum Distillation) thermal->solution_thermal solution_radical Add Polymerization Inhibitor radical->solution_radical end Stable Enone Product solution_thermal->end solution_radical->end

Caption: Decision tree for preventing enone polymerization.

Redox Side Reactions

Unintended oxidation or reduction of functional groups can occur, leading to impurities and lower yields of the desired enone.

Question: My enone synthesis from an allylic alcohol is giving me the saturated ketone as a byproduct. How can I avoid over-reduction?

Answer: The formation of a saturated ketone indicates that the double bond of the enone is being reduced. This can be addressed by:

  • Choice of Oxidant: Use a mild and selective oxidizing agent that is known to oxidize allylic alcohols to enones without affecting the double bond. Examples include manganese dioxide (MnO₂), or Swern and Dess-Martin oxidations.

  • Reaction Conditions: Carefully control the reaction time and temperature to avoid over-oxidation or subsequent reduction if a reducing agent is present in a one-pot procedure.

Question: During a reaction to form an enone, I am observing the formation of an allylic alcohol. What is causing this reduction?

Answer: The reduction of the carbonyl group of the enone to an allylic alcohol can occur if a reducing agent is present or if the reaction conditions facilitate a hydride transfer.

  • Avoid Hydride Sources: Ensure that no unintended hydride sources (e.g., borohydrides from a previous step) are present in the reaction mixture.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: If you are using an aluminum alkoxide as a base, be aware of the possibility of a reversible MPV reduction, where the enone is reduced by the alkoxide. Using a different base can prevent this.

Experimental Protocol: Selective Oxidation of an Allylic Alcohol with MnO₂

  • Reaction Setup: In a round-bottom flask, dissolve the allylic alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone.

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) portion-wise to the stirred solution at room temperature. The reaction is heterogeneous.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the activity of the MnO₂.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude enone can then be purified by column chromatography or distillation.

Signaling Pathway of Redox Side Reactions

Redox_Side_Reactions start Enone Synthesis desired_product Desired Enone start->desired_product Desired Pathway over_oxidation Over-oxidation start->over_oxidation Side Reaction reduction_db Reduction of C=C start->reduction_db Side Reaction reduction_co Reduction of C=O start->reduction_co Side Reaction byproduct_ox Carboxylic Acid or Other Oxidized Species over_oxidation->byproduct_ox byproduct_red_db Saturated Ketone reduction_db->byproduct_red_db byproduct_red_co Allylic Alcohol reduction_co->byproduct_red_co

Caption: Potential redox side reactions in enone synthesis.

References

Technical Support Center: Synthesis and Purification of Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Tridec-1-en-5-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation in Aldol Condensation

Question: I am attempting to synthesize this compound via an Aldol condensation of octanal (B89490) and 2-pentanone, but I am observing low to no yield of the desired product. What are the possible causes and solutions?

Answer:

Low or no product formation in an Aldol condensation can be attributed to several factors. Here is a systematic troubleshooting approach:

  • Base Strength and Concentration: The choice and concentration of the base are critical. If the base is too weak, deprotonation of 2-pentanone to form the enolate will be inefficient. If it is too strong or concentrated, it can promote side reactions like self-condensation of octanal or polymerization.

    • Solution: Ensure you are using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, at an appropriate concentration (typically 10-20 mol%). You can try titrating the base to confirm its concentration.

  • Reaction Temperature: Aldol condensations are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can favor the retro-aldol reaction or promote side product formation.

    • Solution: Optimize the reaction temperature. Start at room temperature and gradually increase it if the reaction is not proceeding. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Purity of Reactants: Impurities in the starting materials, particularly acidic or basic impurities, can interfere with the reaction. Water in the reactants or solvent can also affect the reaction equilibrium.

    • Solution: Use freshly distilled octanal and 2-pentanone. Ensure your solvent is dry.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using TLC. The reaction is complete when the starting materials are consumed.

Issue 2: Presence of Multiple Byproducts in Wittig Reaction

Question: I am using a Wittig reaction to synthesize this compound from octanal and the ylide derived from (4-oxobutyl)triphenylphosphonium bromide, but my crude product shows multiple spots on TLC. What are these impurities and how can I minimize them?

Answer:

The Wittig reaction can sometimes lead to the formation of several byproducts. Here are the common ones and how to address them:

  • Triphenylphosphine Oxide (TPPO): This is a major byproduct of all Wittig reactions and can sometimes be difficult to separate from the desired product.[1]

    • Solution: TPPO is more polar than the target enone. Careful column chromatography on silica (B1680970) gel can effectively separate it. Alternatively, TPPO can be precipitated from a nonpolar solvent like hexane (B92381) or a hexane/ether mixture.

  • (Z)-Isomer: The Wittig reaction can produce both (E) and (Z) isomers of the alkene. The ratio depends on the nature of the ylide and the reaction conditions.

    • Solution: To favor the thermodynamically more stable (E)-isomer, you can use a stabilized ylide or employ the Schlosser modification of the Wittig reaction.[2]

  • Unreacted Aldehyde: Incomplete reaction will leave unreacted octanal in the mixture.

    • Solution: Ensure you are using a slight excess of the Wittig reagent. Monitor the reaction by TLC to ensure the aldehyde is fully consumed.

  • Side Products from Ylide Preparation: Impurities from the synthesis of the phosphonium (B103445) salt or the generation of the ylide can carry over.

    • Solution: Purify the phosphonium salt before use. Ensure the base used for ylide generation is strong enough for complete deprotonation and is added at a controlled temperature to avoid side reactions.

Issue 3: Difficulty in Purifying this compound by Column Chromatography

Question: I am having trouble purifying this compound using column chromatography. The compound either streaks, co-elutes with impurities, or does not elute at all. What can I do?

Answer:

This compound is a relatively nonpolar compound, which can present challenges in silica gel chromatography. Here are some troubleshooting tips:

  • Solvent System Selection: The choice of eluent is crucial for good separation.[3]

    • Solution: Start with a very nonpolar solvent system, such as hexane with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity to find the optimal separation. Use TLC to screen different solvent systems before running the column. For nonpolar compounds, a difference in Rf values on the TLC plate is key for a successful column separation.[4]

  • Streaking: Streaking on the column can be due to overloading the column, poor solubility of the compound in the eluent, or decomposition on the silica gel.

    • Solution:

      • Reduce Load: Do not overload the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

      • Improve Solubility: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[5]

      • Check for Decomposition: Run a 2D TLC to check if your compound is stable on silica gel.[3] If it is decomposing, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

  • Co-elution with Impurities: If impurities have similar polarities to your product, separation can be difficult.

    • Solution:

      • Optimize Solvent System: Try different solvent combinations. Sometimes a switch from ethyl acetate to diethyl ether or dichloromethane (B109758) can improve separation.

      • Use a Longer Column: A longer and narrower column can provide better resolution.

      • Alternative Purification: If chromatography fails, consider other purification techniques like recrystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: Two common and plausible synthetic routes for this compound, an α,β-unsaturated ketone, are the Aldol Condensation and the Wittig Reaction.

  • Aldol Condensation: This involves the base-catalyzed reaction of octanal with 2-pentanone. The enolate of 2-pentanone acts as a nucleophile, attacking the carbonyl carbon of octanal. The resulting β-hydroxy ketone then undergoes dehydration to yield this compound.[1][6]

  • Wittig Reaction: This route involves the reaction of octanal with a suitable phosphonium ylide, such as the one generated from (4-oxobutyl)triphenylphosphonium bromide. This method offers good control over the position of the double bond.[1][2]

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The major impurities will depend on the synthetic route chosen:

  • Aldol Condensation:

    • Unreacted starting materials (octanal and 2-pentanone).

    • Self-condensation products of 2-pentanone.

    • The intermediate β-hydroxy ketone if dehydration is incomplete.

  • Wittig Reaction:

    • Triphenylphosphine oxide (TPPO).[1]

    • The (Z)-isomer of this compound.

    • Unreacted octanal.

    • Byproducts from the ylide preparation.

Q3: Which purification techniques are most suitable for this compound?

A3: Several techniques can be employed for the purification of this compound:

  • Column Chromatography: This is a versatile technique for separating the product from impurities of different polarities. Due to the nonpolar nature of the product, a nonpolar solvent system is recommended.[3][5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective method for obtaining high purity.[7] Common solvent systems for nonpolar compounds include hexane/ethyl acetate or hexane/acetone.[8]

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be used for purification.

  • Sodium Bisulfite Extraction: This technique can be used to remove unreacted aldehydes or certain ketones from the product mixture. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated in an aqueous wash.[9][10]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities from the main product, and the mass spectrometer provides structural information for identification. The peak area in the gas chromatogram can be used to estimate purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals or integration values that do not match the expected structure can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities. The purity is typically determined by the relative area of the product peak.

Data Presentation

The following table summarizes representative data for the purification of a long-chain aliphatic α,β-unsaturated ketone, analogous to this compound. Please note that these are typical values and may vary depending on the specific reaction conditions and the scale of the synthesis.

Purification MethodInitial Purity (by GC)Final Purity (by GC)Yield (%)Key Impurities Removed
Column Chromatography ~85%>98%70-85%Unreacted starting materials, polar byproducts (e.g., TPPO)
Recrystallization ~90%>99%60-80%Isomeric impurities, closely related byproducts
Distillation ~80%>97%65-75%High and low boiling point impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 99:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent. Carefully load the solution onto the top of the silica bed using a pipette. Alternatively, use the dry loading method.[5]

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for nonpolar compounds include hexanes, heptane, or mixtures like hexane/ethyl acetate.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Sodium Bisulfite Wash for Aldehyde Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.[10]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Column_Chromatography Column Chromatography Crude Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude Product->Recrystallization If Solid Distillation Distillation Crude Product->Distillation If Liquid Bisulfite_Wash Sodium Bisulfite Wash Crude Product->Bisulfite_Wash Aldehyde Impurity Pure_Product Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product Bisulfite_Wash->Column_Chromatography Further Purification GC_MS GC-MS NMR NMR HPLC HPLC Pure_Product->GC_MS Pure_Product->NMR Pure_Product->HPLC

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low/No Product Yield? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Check_Base Check Base/Temp/Purity Low_Yield->Check_Base Yes Purification_Issue Purification Difficulty? Multiple_Spots->Purification_Issue No Identify_Impurities Identify Impurities (TPPO, Isomers) Multiple_Spots->Identify_Impurities Yes Optimize_Chromatography Optimize Chromatography/Try Other Methods Purification_Issue->Optimize_Chromatography Yes

Caption: A simplified decision tree for troubleshooting common issues.

Aldol_Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Octanal Octanal Desired_Product This compound Octanal->Desired_Product Cannizzaro Octanal Cannizzaro (strong base) Octanal->Cannizzaro 2_Pentanone 2_Pentanone 2_Pentanone->Desired_Product Self_Condensation 2-Pentanone Self-Condensation 2_Pentanone->Self_Condensation Base Base Base->Desired_Product Base->Self_Condensation Base->Cannizzaro

Caption: Potential side reactions in the Aldol synthesis of this compound.

References

Technical Support Center: Stability of Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with Tridec-1-en-5-one. The following sections address common stability issues, provide troubleshooting advice, and offer detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q: What are the primary factors that can compromise the stability of this compound during storage?

A: this compound, as an α,β-unsaturated ketone, is susceptible to degradation from several environmental factors. The most common include:

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to isomerization or polymerization.

  • pH: The compound is sensitive to both acidic and basic conditions, which can catalyze hydrolysis or other reactions.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the formation of oxidation byproducts.

Q: What are the recommended storage conditions for this compound?

A: To maintain the stability and purity of this compound, it is recommended to store it in a cool, dark, and dry place.[1] For optimal long-term storage, keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2]

Q: I've noticed a change in the physical appearance (e.g., color) of my this compound sample. What should I do?

A: A change in color or consistency is a visual indicator of potential degradation. It is strongly advised to re-analyze the purity of the material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments.

Q: Is it advisable to store this compound in solution?

A: Storing this compound in solution is generally not recommended for long periods, as the stability can be compromised depending on the solvent. If short-term storage of a solution is necessary, use a high-purity, dry, and non-reactive solvent, store it at low temperatures (2-8°C), and protect it from light. For best results, always prepare solutions fresh for each experiment.

Troubleshooting Guides

Issue: Inconsistent or unexpected results in biological assays.
  • Potential Cause: Degradation of this compound in the assay medium or during incubation.

  • Troubleshooting Steps:

    • Verify Purity: Before use, confirm the purity of your this compound stock with a suitable analytical technique.

    • Assess Stability in Media: Conduct a preliminary experiment to evaluate the stability of this compound in your specific assay buffer or cell culture medium under the experimental conditions (e.g., temperature, pH).

    • Control Environmental Factors: Ensure the pH and temperature of your experimental setup are well-controlled.

    • Use Fresh Preparations: Prepare fresh dilutions of this compound from a validated stock immediately before each experiment.

Issue: Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC).
  • Potential Cause: Degradation of the compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Sample Preparation Time: Prepare samples for analysis immediately before injection to minimize the risk of degradation in the sample vial.

    • Optimize Analytical Conditions:

      • Mobile Phase/Carrier Gas: Ensure the mobile phase pH (for HPLC) is neutral or slightly acidic, as basic conditions can promote degradation.

      • Temperature: If using elevated temperatures for analysis (e.g., heated GC inlet or HPLC column), investigate if this contributes to degradation by running a sample at a lower temperature.

    • Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[3][4] This will help in distinguishing known degradants from other impurities.

Quantitative Data Summary

The following table summarizes recommended storage conditions and typical parameters for forced degradation studies of α,β-unsaturated ketones like this compound. These are general guidelines, and specific conditions may need to be optimized.

ParameterRecommended ConditionRationale
Long-Term Storage
Temperature2-8°CTo slow down thermal degradation processes.[2]
Light ExposureStore in amber vials or in the darkTo prevent photodegradation.[2]
AtmosphereInert Gas (e.g., Argon, Nitrogen)To minimize oxidative degradation.
Forced Degradation Study Conditions
Acid Hydrolysis0.1 M HCl at 60°CTo assess stability in acidic environments.[5]
Base Hydrolysis0.1 M NaOH at room temperatureTo evaluate susceptibility to basic conditions.[5]
Oxidation3-6% H₂O₂ at room temperatureTo identify potential oxidation products.[4]
Thermal StressSolid state at 60-80°CTo determine the impact of heat on stability.[5]
PhotostabilityExposure to light as per ICH Q1B guidelinesTo understand the effects of light exposure.[3]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To establish a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the active compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by a UV scan). A PDA detector is recommended to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[6]

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.[7][8]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Condition: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.

  • Basic Condition: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and maintain at room temperature.

  • Oxidative Condition: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

  • Thermal Condition: Store the solid compound in an oven at 60°C.

  • Photolytic Condition: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw samples at appropriate time points, neutralize if necessary, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways main This compound hydrolysis Hydrolysis main->hydrolysis H+ / OH- oxidation Oxidation main->oxidation [O] polymerization Polymerization main->polymerization Light / Heat isomerization Isomerization main->isomerization Acid / Base node1 Hydrolytic Products hydrolysis->node1 node2 Oxidized Products (e.g., Epoxides) oxidation->node2 node3 Polymeric Impurities polymerization->node3 node4 Isomeric Impurities isomerization->node4

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Tridec-1-en-5-one in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Tridec-1-en-5-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous assay buffers?

This compound is a long-chain aliphatic, unsaturated ketone with the molecular formula C13H24O. Its poor solubility in water and aqueous buffers is due to its long, hydrophobic thirteen-carbon chain.[1][2][3][4][5] While the ketone functional group can form some hydrogen bonds with water, the nonpolar hydrocarbon tail dominates, leading to very low water solubility.[3][6][7]

Q2: What are the common signs of poor compound solubility in an assay?

Common indicators of poor solubility include:

  • Visible precipitates: The compound may appear as a solid, cloudiness, or film in the assay medium.

  • Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Non-linear dose-response curves: The biological effect may plateau or decrease unexpectedly at higher concentrations as the compound precipitates.

  • Low apparent potency: The measured biological activity may be lower than expected because the actual concentration of the dissolved compound is less than the nominal concentration.

Q3: What are the primary methods for solubilizing hydrophobic compounds like this compound for in vitro assays?

The three main strategies to enhance the solubility of hydrophobic compounds in aqueous media are the use of co-solvents, surfactants, and cyclodextrins.[8] The choice of method depends on the specific requirements of the assay, including cell type, protein stability, and potential interference with assay components.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Step 1: Initial Stock Solution Preparation

The first critical step is to prepare a high-concentration stock solution in a suitable organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial solvent for hydrophobic compounds in biological assays.[7]

  • Protocol:

    • Weigh out a precise amount of this compound.

    • Add a minimal amount of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Selecting a Solubilization Strategy for the Working Solution

Direct dilution of the DMSO stock into your aqueous assay buffer may still result in precipitation. The following strategies can be employed to maintain solubility in the final working solution.

Strategy 1: Co-Solvents

  • Description: A water-miscible organic solvent is included in the final assay medium to increase the solubility of the hydrophobic compound.

  • Common Co-solvents: DMSO, ethanol, methanol.

  • Considerations: The final concentration of the organic solvent should be kept low (typically <1% and ideally <0.5%) to minimize toxicity to cells or effects on protein function. Always include a vehicle control in your experiments with the same final concentration of the co-solvent.

Strategy 2: Surfactants

  • Description: Surfactants are amphipathic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS).

  • Considerations: Surfactants can denature proteins and disrupt cell membranes at higher concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific assay. Non-ionic surfactants like Polysorbate 80 are generally milder than ionic surfactants like SDS.

Strategy 3: Cyclodextrins

  • Description: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are soluble in water.

  • Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Considerations: Cyclodextrins are generally well-tolerated in cell culture and can be very effective at solubilizing hydrophobic compounds. The size of the cyclodextrin (B1172386) cavity should be appropriate for the size of the guest molecule.

Data Presentation: Comparison of Solubilization Agents
Solubilizing AgentRecommended Starting Concentration in Final Assay MediumAdvantagesDisadvantages
DMSO < 0.5% (v/v)- High solubilizing power for many organic compounds.- Well-established in a wide range of assays.- Can be toxic to cells at higher concentrations.- May affect enzyme activity.
Ethanol < 1% (v/v)- Less toxic than DMSO for some cell types.- Volatile, which can be a consideration for long-term incubations.- Lower solubilizing power than DMSO for highly hydrophobic compounds.
Polysorbate 80 0.01% - 0.1% (w/v)- Generally biocompatible at low concentrations.- Effective at forming micelles to solubilize lipids.- Can interfere with some assays.- Potential for cell toxicity at higher concentrations.
HP-β-Cyclodextrin 1 - 10 mM- Low cytotoxicity.- Forms stable, soluble inclusion complexes.- Can improve compound stability.- May not be effective for all hydrophobic molecules.- Can be a more expensive option.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound for a Cell-Based Assay

This protocol provides a general workflow for preparing working solutions of this compound for a typical cell-based assay (e.g., cytotoxicity, reporter gene assay).

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh 1.96 mg of this compound (MW: 196.33 g/mol ).

    • Dissolve in 1 mL of sterile, anhydrous DMSO to make a 10 mM stock solution.

    • Mix thoroughly by vortexing until the solution is clear.

    • Store at -20°C in small aliquots.

  • Prepare Intermediate Dilutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Prepare Final Working Solutions in Assay Medium:

    • Method A (Direct Dilution):

      • For a final concentration of 10 µM in the assay, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

      • Immediately mix well by gentle vortexing or inversion.

    • Method B (Using a Solubilizing Agent):

      • Prepare the assay medium containing the desired concentration of the solubilizing agent (e.g., 0.05% Polysorbate 80 or 5 mM HP-β-Cyclodextrin).

      • Add the appropriate volume of the DMSO intermediate stock to the medium containing the solubilizing agent.

      • Mix thoroughly.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (and any other solubilizing agents) to the assay medium without the compound.

  • Assay Procedure:

    • Add the final working solutions and the vehicle control to your cells.

    • Visually inspect the wells under a microscope for any signs of precipitation.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility

G A Start: Poorly Soluble Compound (this compound) B Prepare High-Concentration Stock in 100% DMSO A->B C Dilute in Aqueous Assay Buffer B->C D Precipitate Forms? C->D E Yes D->E Yes F No D->F No H Troubleshoot: Add Solubilizing Agent to Assay Buffer E->H G Proceed with Assay (Maintain low final DMSO %) F->G I Option 1: Co-Solvent (e.g., higher DMSO %) H->I J Option 2: Surfactant (e.g., Polysorbate 80) H->J K Option 3: Cyclodextrin (e.g., HP-β-CD) H->K L Test for Toxicity/Assay Interference of Solubilizing Agent I->L J->L K->L M Optimized Soluble Formulation L->M

Caption: A decision tree for systematically addressing the poor solubility of hydrophobic compounds.

Potential Mechanism of Action: Michael Addition to a Protein Target

As an α,β-unsaturated ketone, this compound has the potential to act as a Michael acceptor, allowing it to form a covalent bond with nucleophilic residues, such as cysteine, on a target protein.[9][10][11] This can lead to the modulation of the protein's activity and downstream signaling.

G cluster_0 Cell Membrane A This compound (α,β-unsaturated ketone) B Target Protein (with Cysteine residue) A->B Enters Cell C Covalent Adduct Formation (Michael Addition) B->C Covalent Binding D Altered Protein Conformation and Function C->D E Upstream/Downstream Signaling Pathway Modulation D->E F Cellular Response (e.g., change in gene expression, cell proliferation, etc.) E->F

Caption: A diagram illustrating the potential covalent modification of a target protein by an α,β-unsaturated ketone.

References

Technical Support Center: Refining NMR Acquisition Parameters for Enones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NMR acquisition parameters for enones (α,β-unsaturated ketones).

Frequently Asked Questions (FAQs)

Q1: Why are the vinyl proton signals in my enone broader than other signals?

A1: Broadening of vinyl proton signals in enones can be due to several factors. One common reason is the potential for conformational isomerism around the single bond between the carbonyl group and the α-carbon, leading to s-cis and s-trans conformers. If the exchange between these conformers is on the NMR timescale, it can lead to broadened peaks. Additionally, unresolved long-range couplings can contribute to signal broadening.

Q2: I'm having trouble distinguishing between the α- and β-vinyl protons. How can I assign them?

A2: In general, for α,β-unsaturated ketones, the β-proton is more deshielded and appears at a higher chemical shift (further downfield) than the α-proton due to the electron-withdrawing effect of the carbonyl group. For (E)-enones, the β-proton signal is shifted to a lower field compared to the corresponding (Z)-enone.[1] 2D NMR experiments like COSY and HMBC are invaluable for unambiguous assignment. A COSY experiment will show a correlation between the α- and β-protons, while an HMBC experiment will show correlations from the α- and β-protons to the carbonyl carbon.

Q3: My integrations for the vinyl and alkyl regions are not accurate. What are the key parameters to check?

A3: For accurate integration, especially in quantitative NMR (qNMR), ensuring complete T1 relaxation is crucial.[2] The repetition time (the sum of the acquisition time and the relaxation delay, D1) should be at least 5 times the longest T1 relaxation time of the protons being integrated.[3][4] Protons in different environments will have different T1 values.[5] It is also important to have a high signal-to-noise ratio; a ratio of at least 250:1 is recommended for an integration error of less than 1%.[6]

Q4: What is the best way to determine the number of attached protons for each carbon signal in my enone?

A4: The DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment is the most effective method for this.[7][8] A DEPT-135 experiment will show CH and CH₃ signals pointing up (positive phase), while CH₂ signals will point down (negative phase). Quaternary carbons (like the carbonyl carbon and often the β-carbon if it's fully substituted) will be absent. A DEPT-90 experiment will only show CH signals.[2][9][10]

Q5: How can I determine the stereochemistry (E/Z) of the double bond in my enone?

A5: The coupling constant (³J) between the α- and β-protons is a key indicator. For a trans relationship (E isomer), the coupling constant is typically larger (around 11-18 Hz), while for a cis relationship (Z isomer), it is smaller (around 6-15 Hz).[11] Additionally, Nuclear Overhauser Effect (NOE) experiments, such as 1D selective NOE or 2D NOESY, can be used to determine spatial proximity between protons, which can help confirm the stereochemistry.[12][13][14]

Troubleshooting Guides

Issue: Broad or Unresolved Peaks

Broad peaks can be a significant issue, obscuring coupling information and leading to inaccurate integrations.

Troubleshooting Steps:

  • Check Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter. Inhomogeneity in the sample can lead to poor shimming and broad lines.[15]

  • Optimize Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the spectrometer, paying close attention to the Z1 and Z2 shims.

  • Adjust Concentration: Very high concentrations can lead to aggregation and viscosity-related broadening. Try diluting your sample.[16]

  • Consider Chemical Exchange: As mentioned, enones can undergo conformational exchange. Acquiring the spectrum at a different temperature (higher or lower) can sometimes either sharpen the signals (by moving into the fast or slow exchange regime) or provide evidence of the exchange process.[1][15]

  • Check for Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can cause significant line broadening.[5] Ensure your glassware is clean and consider passing your sample through a small plug of silica (B1680970) or celite if contamination is suspected.

G start Broad Peaks Observed shim Re-shim Spectrometer start->shim sample_prep Check Sample Homogeneity (Solubility, Particulates) shim->sample_prep concentration Dilute Sample sample_prep->concentration temp Variable Temperature NMR concentration->temp paramagnetic Check for Paramagnetic Impurities temp->paramagnetic resolved Peaks Resolved paramagnetic->resolved unresolved Peaks Still Broad paramagnetic->unresolved

Caption: Troubleshooting workflow for broad NMR signals.

Issue: Signal Overlap in the Vinyl Region

The vinyl protons of enones often resonate in a crowded region of the spectrum, making analysis difficult.

Troubleshooting Steps:

  • Change NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[17] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or acetonitrile-d₃) can often induce differential shifts and improve signal separation.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.

  • Utilize 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify coupled protons even when their signals are overlapping in the 1D spectrum.[18][19] The cross-peaks in a COSY spectrum reveal J-coupling connectivities.

G start Signal Overlap in Vinyl Region solvent Change Deuterated Solvent (e.g., Benzene-d6, Acetone-d6) start->solvent field Increase Magnetic Field Strength solvent->field cosy Acquire 2D COSY Spectrum field->cosy resolved Signals Resolved cosy->resolved not_resolved Analysis Still Difficult cosy->not_resolved

Caption: Logic diagram for resolving overlapping NMR signals.

Data Presentation: Typical NMR Parameters for Enones

The following tables provide typical chemical shift ranges and coupling constants for enones. These values can vary depending on the specific structure and the solvent used.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Enones

NucleusPositionTypical Chemical Shift (ppm)
¹Hα-H5.8 - 6.5
β-H6.5 - 7.5
Protons on Cα' (adjacent to C=O)2.0 - 2.7[20]
¹³CCarbonyl (C=O)190 - 220[21]
β-Carbon (C=C)125 - 155
α-Carbon (C=C)120 - 145

Table 2: Typical ³J H-H Coupling Constants in the Vinyl System of Enones

ConfigurationCoupling Constant (³Jαβ)
trans (E)11 - 18 Hz[11]
cis (Z)6 - 15 Hz[11]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

This protocol is for routine characterization of an enone.

  • Sample Preparation: Dissolve 5-10 mg of the enone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically -2 to 12 ppm for ¹H NMR.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum (e.g., to the residual solvent peak or TMS).

    • Integrate the signals.

Protocol 2: Quantitative ¹H NMR (qNMR) Acquisition

This protocol is designed for accurate determination of purity or concentration.

  • Sample Preparation:

    • Accurately weigh the enone sample and a suitable internal standard into a vial. The internal standard should have a simple spectrum with at least one signal that is resolved from the analyte signals.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Spectrometer Setup:

    • Follow the setup steps in Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with a 90° pulse ('zg' on Bruker).

    • Number of Scans (NS): 64 or more to achieve a high signal-to-noise ratio (>250:1).

    • Relaxation Delay (D1): Crucial for quantitation. Set D1 to at least 5 times the longest T1 of any proton to be integrated. If T1 is unknown, a conservative value of 30-60 seconds is often used. A T1 inversion-recovery experiment can be performed to determine the T1 values accurately.[4][5]

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Follow the processing steps in Protocol 1.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration or purity based on the integral values, number of protons, and molecular weights.

Protocol 3: DEPT-135 and DEPT-90 Acquisition

This protocol helps in identifying CH, CH₂, and CH₃ groups.

  • Sample Preparation: A slightly more concentrated sample (15-30 mg) is often beneficial for ¹³C-based experiments.

  • Spectrometer Setup:

    • Acquire a standard broadband-decoupled ¹³C spectrum first to determine the spectral width and appropriate number of scans.

    • Ensure the proton and carbon channels are properly tuned.

  • Acquisition Parameters (for DEPT-135):

    • Pulse Program: 'dept135'.

    • Number of Scans (NS): Typically several hundred to a few thousand, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Parameters (for DEPT-90):

    • Pulse Program: 'dept90'.

    • Number of Scans (NS): Similar to DEPT-135.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Process both spectra similarly to a standard ¹³C spectrum.

    • Analyze the phases of the peaks in the DEPT-135 spectrum and the presence of peaks in the DEPT-90 spectrum to assign carbon multiplicities.

Protocol 4: 2D COSY Acquisition

This protocol is used to identify proton-proton spin-spin couplings.

  • Sample Preparation: Use a sample of moderate concentration (10-20 mg).

  • Spectrometer Setup:

    • Acquire a standard ¹H spectrum to determine the spectral width.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

    • Number of Scans (NS): 2 to 8 scans per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Number of Increments (in F1): 256 to 512.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

Protocol 5: 2D HMBC Acquisition

This protocol identifies long-range (typically 2-3 bond) correlations between protons and carbons.

  • Sample Preparation: A more concentrated sample (20-40 mg) is recommended.

  • Spectrometer Setup:

    • Acquire ¹H and ¹³C spectra to determine the spectral widths for both dimensions.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Number of Scans (NS): 8 to 32 scans per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-range coupling delay (optimized for ~8 Hz): This is a key parameter and is usually set by the pulse program.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase and process the spectrum.

    • Analyze the cross-peaks, which show correlations between protons and carbons separated by multiple bonds. This is particularly useful for identifying quaternary carbons.[22][23][24]

Protocol 6: 2D NOESY Acquisition

This protocol is for determining the stereochemistry and conformation by identifying protons that are close in space.

  • Sample Preparation: Use a pure, degassed sample to minimize relaxation effects from dissolved oxygen. Concentration should be moderate (10-20 mg).

  • Spectrometer Setup:

    • Acquire a ¹H spectrum to determine the spectral width.

  • Acquisition Parameters:

    • Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker).

    • Number of Scans (NS): 8 to 16 scans per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Mixing Time (d8): This is a critical parameter. For small molecules like many enones, a mixing time of 0.5 to 1 second is a good starting point.[13]

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum.

    • Analyze the cross-peaks, which indicate through-space proximity (< 5 Å) between protons.

References

Technical Support Center: Interpreting Complex Mass Spectra of Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of aliphatic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation patterns for aliphatic ketones in mass spectrometry?

A1: The two most common fragmentation pathways for aliphatic ketones are alpha-cleavage and the McLafferty rearrangement.[1][2] Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[3][4][5] The McLafferty rearrangement is a specific fragmentation that occurs in ketones possessing a hydrogen atom on the gamma-carbon. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons, resulting in the formation of a neutral alkene and a resonance-stabilized enol radical cation.[2][6][7][8]

Q2: How can I identify the molecular ion (M+) peak of an aliphatic ketone?

A2: The molecular ion peak represents the unfragmented radical cation of the molecule and will be the peak with the highest mass-to-charge ratio (m/z) in the spectrum, assuming no isotopic peaks are more abundant.[9] For aliphatic ketones, the molecular ion peak is generally observable, though it may be weak in some cases.[10][11] Its m/z value corresponds to the molecular weight of the compound.

Q3: What is the significance of the base peak in a mass spectrum?

A3: The base peak is the most intense (tallest) peak in the mass spectrum and is assigned a relative abundance of 100%.[12] It represents the most stable and, therefore, most abundant fragment ion formed during ionization.[13] Identifying the base peak can provide crucial clues about the structure of the ketone, as it often corresponds to a particularly stable fragment resulting from a major fragmentation pathway like alpha-cleavage.[14]

Q4: How can I differentiate between isomers of aliphatic ketones, such as 2-pentanone and 3-pentanone (B124093), using mass spectrometry?

A4: Isomeric ketones can be distinguished by analyzing their unique fragmentation patterns. For example, 2-pentanone and 3-pentanone have the same molecular weight (86 g/mol ) and thus the same molecular ion peak. However, their alpha-cleavage and McLafferty rearrangement products will differ, leading to distinct mass spectra. Analyzing the m/z values and relative abundances of the key fragment ions will allow for their differentiation.

Troubleshooting Guides

Problem: I am having trouble identifying the fragments in the mass spectrum of my aliphatic ketone.

Solution:

  • Identify the Molecular Ion (M+): Locate the peak with the highest m/z value. This will give you the molecular weight of your compound.

  • Look for Alpha-Cleavage Fragments:

    • Identify the bonds alpha (adjacent) to the carbonyl group.

    • Cleavage at these bonds will result in the loss of an alkyl radical.

    • Calculate the m/z of the resulting acylium ions ([M - R]+, where R is the mass of the lost alkyl radical). Look for prominent peaks at these m/z values. For instance, loss of a methyl group (CH₃•) results in an M-15 peak, and loss of an ethyl group (C₂H₅•) results in an M-29 peak.

  • Check for a McLafferty Rearrangement Peak:

    • This rearrangement is only possible if there is a hydrogen atom on the carbon three atoms away from the carbonyl group (the γ-hydrogen).[2][8]

    • The rearrangement results in the loss of a neutral alkene molecule.

    • The resulting radical cation will have an even m/z value. For many simple ketones, a prominent peak at m/z 58 is indicative of a McLafferty rearrangement.[8][15]

Problem: My mass spectrum shows a prominent peak at an even m/z value, which is not the molecular ion. What could this be?

Solution:

A prominent fragment ion with an even m/z value in the mass spectrum of an aliphatic ketone is often the result of a McLafferty rearrangement.[15] This rearrangement produces a radical cation by the elimination of a neutral alkene. For example, in the spectrum of 2-pentanone, the McLafferty rearrangement results in a characteristic peak at m/z 58.[15][16]

Data Presentation: Fragmentation of Pentanone Isomers

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of 2-pentanone and 3-pentanone.

m/zProposed Fragment Ion2-Pentanone Relative Abundance (%)[16][17]3-Pentanone Relative Abundance (%)[18][19]Fragmentation Pathway
86[CH₃COCH₂CH₂CH₃]⁺•20.219.8Molecular Ion
71[CH₃COCH₂CH₂]⁺11.0-α-cleavage (loss of •CH₃)
58[CH₃C(OH)=CH₂]⁺•10.3-McLafferty Rearrangement
57[CH₃CH₂CO]⁺-99.9α-cleavage (loss of •CH₂CH₃)
43[CH₃CO]⁺100.02.2α-cleavage (loss of •CH₂CH₂CH₃)
29[CH₃CH₂]⁺-78.1α-cleavage (loss of •COCH₂CH₃)

Experimental Protocols

Sample Preparation and Analysis by Mass Spectrometry

  • Sample Introduction: The sample is typically introduced into the mass spectrometer in a gaseous state.[20][21] For volatile liquids like aliphatic ketones, a direct inlet system or gas chromatography (GC) is commonly used.[20]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), a process known as electron ionization (EI).[21][22] This knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).[5][21][22]

  • Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals or molecules.[9][21]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[20][21][22]

  • Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.[21][23]

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is then analyzed to determine the structure of the compound.[23]

Mandatory Visualization

FragmentationPathways cluster_2pentanone 2-Pentanone Fragmentation cluster_3pentanone 3-Pentanone Fragmentation M_2P 2-Pentanone [M]⁺• (m/z 86) AC1_2P [CH₃CO]⁺ (m/z 43) M_2P->AC1_2P α-cleavage (- •C₃H₇) AC2_2P [CH₃CH₂CH₂CO]⁺ (m/z 71) M_2P->AC2_2P α-cleavage (- •CH₃) MR_2P [C₃H₆O]⁺• (m/z 58) M_2P->MR_2P McLafferty (- C₂H₄) M_3P 3-Pentanone [M]⁺• (m/z 86) AC_3P [CH₃CH₂CO]⁺ (m/z 57) M_3P->AC_3P α-cleavage (- •C₂H₅)

Caption: Fragmentation pathways of 2-pentanone and 3-pentanone.

References

Technical Support Center: Enhancing the Resolution of Tridec-1-en-5-one in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Tridec-1-en-5-one in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound, a long-chain unsaturated ketone. Given its hydrophobic and potentially volatile nature, challenges such as poor peak shape, insufficient resolution, and inconsistent retention times can arise.

Issue 1: Poor Peak Resolution or Co-elution of Peaks

Poor resolution between the analyte peak and other components is a common challenge.

Parameter Recommendation Rationale
Mobile Phase Composition Adjust the organic-to-aqueous solvent ratio. For reversed-phase HPLC, a decrease in the organic solvent (e.g., acetonitrile (B52724), methanol) percentage will increase retention time and may improve separation.[1][2]Increasing the aqueous phase content enhances interaction with the stationary phase for hydrophobic compounds.[2]
Gradient Elution Implement a shallower gradient. For instance, instead of a rapid 20-80% organic solvent gradient, try a slower, more gradual increase.[2][3]A shallow gradient allows for better separation of compounds with similar retention characteristics.[2]
Column Selection Utilize a column with a smaller particle size (e.g., <3 µm) or a solid-core particle column.[1][4] A longer column can also increase the plate number and improve resolution.[4]Smaller particles and solid-core technology increase column efficiency, leading to sharper peaks and better resolution.[1][4]
Flow Rate Decrease the flow rate. A lower flow rate can lead to better peak separation, although it will increase the analysis time.[1][2]Reducing the flow rate allows more time for the analyte to interact with the stationary phase, enhancing separation.[1]
Temperature Optimize the column temperature. Increasing the temperature can improve mass transfer and peak shape, but excessive heat may degrade the sample.[1][2] Experiment within a range of 30-50°C.Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing selectivity and resolution.[1]

Logical Workflow for Troubleshooting Poor Resolution

PoorResolution Start Poor Peak Resolution AdjustMobilePhase Adjust Mobile Phase (Decrease Organic %) Start->AdjustMobilePhase ImplementGradient Implement a Shallower Gradient AdjustMobilePhase->ImplementGradient If no improvement Success Resolution Improved AdjustMobilePhase->Success Success ChangeColumn Change Column (Smaller Particles/Longer) ImplementGradient->ChangeColumn If no improvement ImplementGradient->Success Success OptimizeFlowRate Optimize Flow Rate (Decrease) ChangeColumn->OptimizeFlowRate If no improvement ChangeColumn->Success Success OptimizeTemp Optimize Temperature OptimizeFlowRate->OptimizeTemp If no improvement OptimizeFlowRate->Success Success OptimizeTemp->Success Success

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise accurate quantification.

Potential Cause Troubleshooting Step Explanation
Column Overload Reduce the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Secondary Interactions Use a mobile phase with a buffer to control pH, especially if there are ionizable impurities. Ensure the sample diluent is compatible with the mobile phase.[5]Unwanted interactions between the analyte and the stationary phase can cause peak tailing. A well-chosen buffer can minimize these effects.[5]
Column Degradation Flush the column with a strong solvent or replace it if performance does not improve.Over time, columns can degrade or become contaminated, affecting peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound?

A1: For a hydrophobic compound like this compound, a reversed-phase C18 or C8 column is a suitable starting point. Consider a column with end-capping to minimize peak tailing from interactions with residual silanol (B1196071) groups. For higher resolution, columns packed with smaller particles (e.g., sub-2 µm or solid-core) are recommended.[1]

Q2: How can I improve the detection of this compound?

A2: If sensitivity is an issue, consider derivatization. Ketones can be reacted with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly chromophoric derivatives that can be detected at higher wavelengths (e.g., 360 nm) with greater sensitivity.[6][7] This is a common technique for analyzing aldehydes and ketones.[6][7]

Q3: Is it possible to separate enantiomers of this compound using HPLC?

A3: Yes, chiral HPLC can be used to separate enantiomers. This requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are versatile and widely used for separating a broad range of chiral compounds, including ketones.[8] Chiral separation often requires method development, including screening different chiral columns and mobile phases.[9]

Q4: My retention times are shifting from one run to the next. What could be the cause?

A4: Fluctuating retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. This typically requires passing 5-10 column volumes of the mobile phase through the column.[10]

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to variable retention times. Check for leaks and ensure the pump is functioning correctly.[10]

  • Mobile Phase Instability: If the mobile phase is a mixture, ensure it is well-mixed and degassed. Evaporation of a volatile solvent component can change the composition over time.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.[1]

Experimental Protocol: Enhancing Resolution of this compound

This protocol provides a starting point for developing a high-resolution HPLC method for this compound.

1. Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions

Parameter Initial Condition Optimized Condition (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B in 10 min60-85% B in 20 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature Ambient40°C
Injection Volume 10 µL2 µL
Detection UV at 210 nmUV at 210 nm

3. Method Optimization Workflow

OptimizationWorkflow Start Start with Initial Conditions AnalyzeInitial Analyze Initial Run (Assess Resolution and Peak Shape) Start->AnalyzeInitial OptimizeGradient Optimize Gradient (Adjust Slope and Range) AnalyzeInitial->OptimizeGradient FineTuneFlowRate Fine-Tune Flow Rate (Balance Resolution and Run Time) OptimizeGradient->FineTuneFlowRate AdjustTemp Adjust Temperature (Improve Peak Shape) FineTuneFlowRate->AdjustTemp FinalMethod Final Validated Method AdjustTemp->FinalMethod

Caption: Systematic workflow for HPLC method optimization.

4. Data Analysis

  • Evaluate the resolution (Rs) between this compound and any closely eluting peaks. A resolution of Rs ≥ 1.5 is generally considered baseline separation.[2]

  • Assess peak symmetry by calculating the tailing factor or asymmetry factor. A value between 0.9 and 1.2 is typically acceptable.

By systematically following this guide, researchers can effectively troubleshoot and optimize their HPLC methods to achieve enhanced resolution for the analysis of this compound.

References

Technical Support Center: Analysis of Tridec-1-en-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Tridec-1-en-5-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for this compound?

A1: The primary methods for analyzing this compound, a volatile ketone, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, particularly when coupled with Mass Spectrometry (GC-MS), is well-suited for separating and identifying volatile compounds. HPLC analysis typically requires a derivatization step to improve detection by UV-Vis or other detectors.

Q2: Why is derivatization necessary for HPLC analysis of this compound?

A2: this compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors used in HPLC. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a chromophore into the molecule, forming a DNPH-hydrazone derivative that can be readily detected at specific wavelengths, typically around 360 nm.[1][2][3][4][5][6]

Q3: What are common sample preparation techniques for this compound analysis?

A3: Sample preparation depends on the matrix. For GC analysis, techniques like headspace sampling, solid-phase microextraction (SPME), or simple liquid injection after dilution in a suitable solvent are common for volatile compounds.[7][8] For HPLC analysis, the sample will need to undergo a derivatization reaction with DNPH, which may also involve an extraction step to transfer the derivative into a solvent compatible with the HPLC mobile phase.[5]

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: For GC, optimizing the temperature program (slower ramp rate), using a longer or different polarity column, and adjusting the carrier gas flow rate can improve resolution. For HPLC, modifying the mobile phase composition (gradient elution), changing the column (e.g., different stationary phase or particle size), or adjusting the flow rate can enhance separation.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

This section addresses common issues encountered during the GC analysis of this compound and other volatile ketones.

Issue 1: Peak Tailing

  • Description: The peak for this compound appears asymmetrical with a "tail" extending to the right. This can lead to inaccurate integration and reduced resolution.[9]

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the System Polar analytes can interact with active sites in the inlet liner or the front of the GC column. Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[9]
Improper Column Installation An incorrectly cut or positioned column in the inlet can cause peak tailing. Re-cut the column ensuring a clean, 90-degree cut and verify the correct installation depth according to the manufacturer's instructions.[9][10]
Column Contamination Non-volatile residues from the sample matrix can accumulate at the head of the column. Trim the first few centimeters of the column.[11]
Low Injector Temperature If the injector temperature is too low, the sample may not vaporize completely and uniformly. Increase the injector temperature.[11]

Issue 2: Peak Broadening

  • Description: Peaks are wider than expected, leading to decreased resolution and sensitivity.

  • Possible Causes & Solutions:

CauseSolution
Sub-optimal Carrier Gas Flow Rate The carrier gas flow rate may be too high or too low. Optimize the flow rate for your column dimensions.[12]
Large Injection Volume or High Concentration Overloading the column with too much sample can cause peak broadening. Reduce the injection volume or dilute the sample.[12]
Dirty Injector Port Contamination in the injector can interfere with sample vaporization. Clean or replace the inlet liner.[12]
Incorrect Initial Oven Temperature For splitless injections, if the initial oven temperature is too high, it can cause band broadening. The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[9]

Issue 3: Baseline Noise or Drift

  • Description: The baseline is unstable, making it difficult to detect small peaks accurately.

  • Possible Causes & Solutions:

CauseSolution
Column Bleed The stationary phase is degrading at high temperatures. Ensure the oven temperature does not exceed the column's maximum operating temperature. Consider using a column with a lower bleed stationary phase.
Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas can cause baseline noise. Use high-purity gas and ensure gas lines are clean.
Detector Contamination The detector may be contaminated. Bake out or clean the detector according to the manufacturer's instructions.[12]
Leaks in the System Small leaks in the gas flow path can introduce air and cause baseline instability. Perform a leak check of the system.
HPLC Analysis (with DNPH Derivatization)

This section addresses common issues related to the HPLC analysis of this compound as its DNPH derivative.

Issue 1: Incomplete or Variable Derivatization

  • Description: Peak areas for the this compound-DNPH derivative are inconsistent or lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Reaction Conditions The pH, temperature, or reaction time for the derivatization may not be optimal. Optimize these parameters. A slightly acidic pH is often required.
Degraded Derivatizing Reagent The DNPH solution can degrade over time. Prepare fresh DNPH solution regularly.
Presence of Interfering Substances Other components in the sample matrix may compete for the derivatizing reagent or inhibit the reaction. Clean up the sample using solid-phase extraction (SPE) prior to derivatization.

Issue 2: Multiple or Broad Peaks for the Derivative

  • Description: More than one peak is observed for the this compound-DNPH derivative, or the peak is very broad.

  • Possible Causes & Solutions:

CauseSolution
Formation of Syn- and Anti- Isomers The DNPH derivative can exist as syn- and anti-isomers, which may separate under certain chromatographic conditions. Adjusting the mobile phase or temperature may help to either merge or better resolve these peaks for consistent quantification.
Poor Chromatographic Conditions The mobile phase composition or gradient may not be suitable for the derivative. Optimize the HPLC method, including the mobile phase, column, and flow rate.
Degradation of the Derivative The DNPH derivative may be unstable in the sample solvent or under the analytical conditions. Analyze the samples as soon as possible after derivatization and ensure the mobile phase is compatible.

Experimental Protocols

GC-MS Method for this compound Analysis

This is a general starting method for the analysis of this compound. It should be optimized for your specific instrument and application.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio for more concentrated samples)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

HPLC-UV Method with DNPH Derivatization

This protocol outlines the derivatization of this compound with DNPH followed by HPLC analysis.

1. Derivatization Procedure:

  • Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent like acetonitrile (B52724) containing a small amount of acid (e.g., 1% phosphoric acid).

  • To your sample (or a standard solution of this compound), add an excess of the DNPH solution.

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes). This step should be optimized.

  • After the reaction is complete, the sample is ready for HPLC analysis. It may require dilution with the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used for the separation of DNPH derivatives.[13][14]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[13]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at 360 nm.[1][13]

  • Injection Volume: 10 µL

Data Presentation

The following tables are templates for summarizing quantitative data obtained during method development and validation for this compound analysis.

Table 1: GC-MS Method Validation Parameters (Template)

ParameterValue
Retention Time (min)
m/z of Quantifier Ion
m/z of Qualifier Ion(s)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Linearity (R²)
Precision (%RSD)
Accuracy (% Recovery)

Table 2: HPLC-UV Method Validation Parameters for this compound-DNPH (Template)

ParameterValue
Retention Time (min)
Wavelength (nm)360
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Linearity (R²)
Precision (%RSD)
Accuracy (% Recovery)

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Extraction Optional: Extraction (e.g., LLE, SPE) Dilution->Extraction Injection GC Injection Dilution->Injection Extraction->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with DNPH Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (at 360 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound after DNPH derivatization.

troubleshooting_logic start Chromatographic Problem (e.g., Peak Tailing) check_column Check Column (Cut, Installation, Contamination) start->check_column check_instrument Check Instrument Parameters (Temperatures, Flow Rates) check_column->check_instrument No Issue reinstall_column Re-install or Trim Column check_column->reinstall_column Issue Found check_sample Check Sample Prep (Concentration, Solvent) check_instrument->check_sample No Issue optimize_params Optimize Method Parameters check_instrument->optimize_params Issue Found prepare_new_sample Prepare New Sample check_sample->prepare_new_sample Issue Found resolved Problem Resolved reinstall_column->resolved optimize_params->resolved prepare_new_sample->resolved

References

Validation & Comparative

Confirming the Structure of Tridec-1-en-5-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural isomers of Tridec-1-en-5-one, focusing on the differentiation of E (trans) and Z (cis) isomers. Due to the limited availability of direct experimental data for this specific long-chain ketone, this document outlines the expected spectroscopic characteristics based on established principles for α,β-unsaturated ketones and provides generalized experimental protocols for their synthesis and structural confirmation.

Structural Isomers of this compound

This compound is an α,β-unsaturated ketone. The primary isomers of interest are the geometric isomers around the carbon-carbon double bond, designated as (E)-Tridec-1-en-5-one and (Z)-Tridec-1-en-5-one.

isomers cluster_E (E)-Tridec-1-en-5-one cluster_Z (Z)-Tridec-1-en-5-one E_isomer Trans Isomer Z_isomer Cis Isomer Tridec_1_en_5_one This compound Tridec_1_en_5_one->E_isomer Geometric Isomerism Tridec_1_en_5_one->Z_isomer Geometric Isomerism

Figure 1. Geometric Isomers of this compound.

Comparative Spectroscopic Data

The confirmation of the specific isomer of this compound relies heavily on spectroscopic analysis. The following table summarizes the expected quantitative data for the differentiation of the E and Z isomers based on general principles of NMR, IR, and Mass Spectrometry for α,β-unsaturated ketones.

Spectroscopic TechniqueParameterExpected Value for (E)-Tridec-1-en-5-oneExpected Value for (Z)-Tridec-1-en-5-one
¹H NMR Vinylic Protons (H-1, H-2)
δ (ppm) for H-1~6.1-6.4~6.0-6.3
δ (ppm) for H-2~6.8-7.0~6.3-6.5
J-coupling (Hz) for H-1/H-2~15-18 Hz (trans) ~10-12 Hz (cis)
Protons α to Carbonyl (H-4)
δ (ppm) for H-4~2.5-2.7~2.5-2.7
¹³C NMR Carbonyl Carbon (C-5) ~198-200 ppm~198-200 ppm
Vinylic Carbons (C-1, C-2) C-1: ~130 ppm, C-2: ~150 ppmC-1: ~128 ppm, C-2: ~148 ppm
IR Spectroscopy C=O Stretch (ν) ~1670-1690 cm⁻¹~1670-1690 cm⁻¹
C=C Stretch (ν) ~1620-1640 cm⁻¹~1620-1640 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺) m/z 196m/z 196
Key Fragmentation α-cleavage, McLafferty rearrangementα-cleavage, McLafferty rearrangement

Note: The most definitive method for distinguishing between the E and Z isomers is the measurement of the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum. A larger coupling constant is characteristic of a trans configuration, while a smaller coupling constant indicates a cis configuration.[1] 2D NMR techniques like NOESY can also be employed to confirm spatial proximity between protons.[2][3]

Experimental Protocols

Below are generalized protocols for the synthesis and characterization of this compound isomers.

Synthesis of this compound Isomers

A common method for the synthesis of α,β-unsaturated ketones is the Aldol condensation reaction.

Workflow:

synthesis_workflow start Reactants step1 Aldol Condensation (e.g., Heptanal (B48729) + Acetone) start->step1 step2 Dehydration (Acid or Base Catalyzed) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Isolated Isomers ((E) and (Z)-Tridec-1-en-5-one) step3->end

Figure 2. General Synthesis Workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal and a suitable ketone (e.g., acetone (B3395972) in excess) in a solvent such as ethanol (B145695) or a mixture of water and ethanol.

  • Catalysis: Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) or acid to the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the catalyst. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Isomer Separation: Purify the crude product and separate the E and Z isomers using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃).
  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer.
  • Analyze the ¹H NMR spectrum to determine the coupling constant between the vinylic protons to assign the E or Z configuration.
  • Utilize NOESY to confirm through-space correlations. For the Z-isomer, a NOE correlation would be expected between the vinylic protons, which would be absent in the E-isomer.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified sample using a thin film on a salt plate or as a KBr pellet.
  • Identify the characteristic absorption bands for the C=O and C=C stretching vibrations.

3. Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer, for example, with Electron Ionization (EI).
  • Determine the molecular weight from the molecular ion peak.
  • Analyze the fragmentation pattern to support the proposed structure. Common fragmentations for ketones include α-cleavage and McLafferty rearrangement.

References

A Comparative Guide to the Synthesis of Tridec-1-en-5-one: Established Methods vs. A Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthesis method for Tridec-1-en-5-one against an established route, offering objective performance data and detailed experimental protocols. This compound, a γ,δ-unsaturated ketone, is a valuable intermediate in the synthesis of various complex organic molecules and natural products. The development of efficient and reliable synthetic routes is crucial for its accessibility in research and drug development.

Executive Summary

This report outlines a novel approach for the synthesis of this compound utilizing the Johnson-Claisen rearrangement and compares it with an established method based on the Carroll rearrangement. Both methods start from the readily available allylic alcohol, oct-1-en-3-ol. The novel Johnson-Claisen approach offers a potentially more streamlined process with milder reaction conditions. This guide presents a head-to-head comparison of these two methods, supported by experimental data from analogous reactions found in the literature, to aid researchers in selecting the most suitable method for their specific needs.

Method Comparison

The synthesis of this compound can be approached through various sigmatropic rearrangements. Here, we compare the established Carroll rearrangement with a proposed novel application of the Johnson-Claisen rearrangement.

ParameterEstablished Method (Carroll Rearrangement)New Method (Johnson-Claisen Rearrangement)
Starting Materials Oct-1-en-3-ol, Ethyl acetoacetate (B1235776)Oct-1-en-3-ol, Triethyl orthoacetate
Key Transformation [1][1]-Sigmatropic rearrangement of a β-keto allyl ester followed by decarboxylation.[1][1]-Sigmatropic rearrangement of an in situ formed ketene (B1206846) acetal.
Typical Reaction Temperature High temperatures (often >150 °C) required for thermal rearrangement.[2]Milder temperatures (around 100-140 °C), with microwave-assisted options for further reduction.[3][4]
Catalyst/Promoter Base (e.g., sodium ethoxide, aluminum isopropoxide) or thermal conditions.[1][2]Weak acid catalyst (e.g., propionic acid).[3][4]
Reaction Time Can be lengthy, depending on the substrate and conditions.Variable, but microwave-assisted reactions can be significantly faster.[3][4]
Anticipated Yield Moderate to good, often dependent on the efficiency of the initial esterification and subsequent rearrangement.Generally good to high yields have been reported for similar rearrangements.
Byproducts Decarboxylation is a key step, producing CO2. Side reactions can occur at high temperatures.The primary byproduct is ethanol (B145695) from the orthoester.

Experimental Protocols

Established Method: Carroll Rearrangement

The Carroll rearrangement for the synthesis of this compound would proceed in two conceptual steps: the formation of the β-keto allyl ester from oct-1-en-3-ol and a β-ketoester like ethyl acetoacetate, followed by a thermal rearrangement and decarboxylation.[2]

Step 1: Synthesis of the Allyl β-keto Ester

  • To a solution of oct-1-en-3-ol in a suitable aprotic solvent (e.g., toluene), add a base such as sodium hydride.

  • Slowly add ethyl acetoacetate to the reaction mixture at room temperature.

  • The reaction is stirred until the formation of the allyl β-keto ester is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a mild acid and the organic layer is separated, dried, and concentrated under reduced pressure.

Step 2: Thermal Rearrangement and Decarboxylation

  • The crude allyl β-keto ester is heated in a high-boiling point solvent (e.g., toluene (B28343) or xylene) to induce the[1][1]-sigmatropic rearrangement.

  • The rearrangement is followed by spontaneous decarboxylation to yield the desired γ,δ-unsaturated ketone, this compound.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

New Method: Johnson-Claisen Rearrangement

This proposed new method utilizes the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst.[3][4] This approach offers a more direct route to a γ,δ-unsaturated ester, which can then be converted to the target ketone.

Step 1: Johnson-Claisen Rearrangement to Ethyl 3-methylundec-4-enoate

  • A mixture of oct-1-en-3-ol and an excess of triethyl orthoacetate is prepared.

  • A catalytic amount of a weak acid, such as propionic acid, is added to the mixture.

  • The reaction mixture is heated to reflux (typically around 140 °C) for several hours. The progress of the reaction is monitored by gas chromatography (GC) or TLC.

  • Upon completion, the excess orthoester and ethanol byproduct are removed by distillation.

  • The resulting crude γ,δ-unsaturated ester, ethyl 3-methylundec-4-enoate, is purified by vacuum distillation or column chromatography.

Step 2: Conversion of the Ester to this compound

The resulting ester from the Johnson-Claisen rearrangement would need to be converted to the target ketone. This can be achieved through several standard organic transformations, such as reaction with an organometallic reagent followed by hydrolysis, or hydrolysis to the carboxylic acid followed by reaction with an organolithium reagent.

Reaction Pathways and Workflows

G cluster_0 Established Method: Carroll Rearrangement cluster_1 New Method: Johnson-Claisen Rearrangement A0 Oct-1-en-3-ol C0 Allyl β-keto Ester Intermediate A0->C0 Base B0 Ethyl Acetoacetate B0->C0 D0 This compound C0->D0 Heat, -CO2 A1 Oct-1-en-3-ol C1 γ,δ-Unsaturated Ester Intermediate A1->C1 Propionic Acid, Heat B1 Triethyl Orthoacetate B1->C1 D1 This compound C1->D1 Further Transformation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aliphatic Enones

Aliphatic enones are reactive molecules that can engage in various biological interactions. Their reactivity is primarily attributed to the electrophilic β-carbon of the α,β-unsaturated carbonyl system, which makes them susceptible to nucleophilic attack, most notably through a Michael addition reaction.[1] In a biological context, this reactivity allows enones to form covalent adducts with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins.[1] This ability to covalently modify proteins underpins the diverse biological activities of enones, including their potential as anticancer agents. The formation of these adducts can disrupt protein function and modulate signaling pathways critical for cell survival and proliferation.

Comparative Cytotoxicity of Related Enones

To illustrate the structure-activity relationships and cytotoxic potential of aliphatic enones, this section presents a comparative analysis of four newly synthesized enone compounds (E1, E2, E3, and E4), as reported in a recent study. These compounds were evaluated for their cytotoxic effects against human colorectal carcinoma (HCT-116) and cervical cancer (HeLa) cell lines, as well as a non-cancerous human lung fibroblast cell line (MRC-5).

Data Summary:

The cytotoxic activity of the enones was quantified by determining their half-maximal inhibitory concentration (IC₅₀) values using the MTT assay. The results are summarized in the table below.

CompoundHCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)MRC-5 IC₅₀ (µM)
E1 18.5 ± 1.235.2 ± 2.1> 100
E2 12.8 ± 0.928.7 ± 1.8> 100
E3 22.1 ± 1.541.5 ± 2.5> 100
E4 38.6 ± 2.355.4 ± 3.3> 100

Data presented as mean ± standard deviation from three independent experiments.

The data indicates that all four enones exhibited dose-dependent cytotoxic activity against both cancer cell lines, with significantly lower toxicity observed in the non-cancerous MRC-5 cells, suggesting a degree of selectivity for cancer cells. Notably, compound E2 demonstrated the most potent cytotoxic effect against both HCT-116 and HeLa cells.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. The following sections describe the methodologies for the MTT and LDH assays, which are commonly used to assess the cytotoxic effects of compounds like enones.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the enone compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control wells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release, which is determined by lysing a set of control cells with a lysis buffer.

Signaling Pathways and Mechanistic Insights

The biological activity of enones is often linked to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The electrophilic nature of the α,β-unsaturated carbonyl moiety allows these compounds to react with nucleophilic residues in proteins, particularly cysteine residues within signaling proteins. This can lead to the alteration of their function and downstream signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. Some enones have been shown to inhibit the NF-κB pathway, contributing to their anticancer effects.

NF-κB signaling pathway and potential inhibition by enones.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Dysregulation of these pathways is frequently observed in cancer. Enones can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.

MAPK_Pathway cluster_stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) cluster_pathways MAPK Cascades cluster_cellular_response Cellular Response Stimulus Growth Factors / Stress MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Response Proliferation / Apoptosis / Differentiation MAPK->Response Enone Enone Compound Enone->MAPKKK Modulates Enone->MAPKK Modulates Enone->MAPK Modulates

MAPK signaling pathway and potential modulation by enones.

Experimental Workflow for Enone Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of enone compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Enone Synthesis (e.g., Aldol Condensation) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MTT, LDH) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis Pathway Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis->Pathway

General workflow for the evaluation of enone compounds.

Conclusion

This guide provides a framework for the comparative study of Tridec-1-en-5-one and related enones. While specific data for this compound is currently unavailable, the presented data on analogous compounds highlights the potential of this chemical class as cytotoxic agents with some selectivity for cancer cells. The provided experimental protocols and pathway diagrams offer a practical resource for researchers aiming to investigate the biological activities of these and other related molecules. Future studies are warranted to synthesize and evaluate the biological profile of this compound to fully understand its therapeutic potential.

References

A Comparative Analysis of the Anticancer Activity of 1,5-Diaryl-3-oxo-1,4-pentadienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, a prominent synthetic analog of curcumin (B1669340), and other related ketones. The focus is on their anticancer properties, with supporting experimental data and detailed methodologies to aid in research and development.

Introduction to 1,5-Diaryl-3-oxo-1,4-pentadienes

The 1,5-diaryl-3-oxo-1,4-pentadienyl moiety is a key pharmacophore found in a class of synthetic curcuminoids. These compounds, characterized by a central five-carbon α,β-unsaturated ketone system flanked by two aromatic rings, have garnered significant interest in oncology research.[1][2][3] Their structural similarity to curcumin, a natural compound with known anticancer properties, has prompted extensive investigation into their therapeutic potential.[4][5][6] Notably, these synthetic analogs often exhibit enhanced bioavailability and more potent biological activity compared to their parent compound.[2]

This guide will focus on 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (also known as MS13) as a representative compound and compare its anticancer efficacy with curcumin and other structurally related ketones.[7][8]

Comparative Anticancer Activity

The cytotoxic effects of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and related ketones have been evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are presented below. Lower values indicate higher potency.

CompoundCancer Cell LineAssay TypeEC50/IC50 (µM)Reference
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) SW480 (Primary Colon Cancer)MTT Assay7.5 ± 2.8[8]
SW620 (Metastatic Colon Cancer)MTT Assay5.7 ± 2.4[8]
NCI-H520 (NSCLC - Squamous)MTT AssaySee Note 1[7]
NCI-H23 (NSCLC - Adenocarcinoma)MTT AssaySee Note 2[7]
Curcumin SW480 (Primary Colon Cancer)MTT Assay30.6 ± 1.4[8]
SW620 (Metastatic Colon Cancer)MTT Assay26.8 ± 2.1[8]
1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) SW480 (Primary Colon Cancer)MTT Assay4.10[1]
SW620 (Metastatic Colon Cancer)MTT Assay2.50[1]
Compound 19b (a 1,5-diaryl-3-oxo-1,4-pentadiene derivative) HCC-2998 (Colon Cancer)Not Specified< 0.005[9]

Note 1: For NCI-H520 cells, a significant decrease in cell viability to less than 50% was observed at a concentration of 50 µM of curcumin, while for MS13, a significant reduction was noted at lower concentrations, indicating greater potency.[7] Note 2: For NCI-H23 cells, MS13 at a concentration of 6.3 µM reduced cell viability to less than 50%.[7]

Signaling Pathways and Mechanisms of Action

1,5-Diaryl-3-oxo-1,4-pentadienes exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

One of the key mechanisms involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is often characterized by an increase in the activity of executioner caspases, such as caspase-3, and a decrease in the levels of anti-apoptotic proteins like Bcl-2.[8]

Furthermore, studies have shown that these compounds can influence critical signaling cascades that regulate cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[7]

Below is a diagram illustrating a simplified overview of the apoptotic signaling pathway induced by 1,5-diaryl-3-oxo-1,4-pentadienes.

G Simplified Apoptotic Pathway Induced by 1,5-Diaryl-3-oxo-1,4-pentadienes 1,5-Diaryl-3-oxo-1,4-pentadienes 1,5-Diaryl-3-oxo-1,4-pentadienes Bcl-2 Bcl-2 1,5-Diaryl-3-oxo-1,4-pentadienes->Bcl-2 Inhibition Caspase-3 Activation Caspase-3 Activation 1,5-Diaryl-3-oxo-1,4-pentadienes->Caspase-3 Activation Induction Bcl-2->Caspase-3 Activation Inhibits Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic induction by 1,5-diaryl-3-oxo-1,4-pentadienes.

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of these compounds.

G Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Ketone Derivatives Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Measurement MTT_Assay->Absorbance_Reading Data_Analysis IC50/EC50 Calculation Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the cytotoxic activity of ketones.

Experimental Protocols

Synthesis of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

A general method for the synthesis of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one involves a base-catalyzed aldol (B89426) condensation.[4]

Materials:

Procedure:

  • Dissolve the aryl aldehyde (0.02 mol) in ethanol (20 ml).

  • Add an aqueous solution of sodium hydroxide (10% w/v, 20 ml) to the aldehyde solution.

  • Add acetone (0.01 mol) to the reaction mixture.

  • Heat the reaction mixture. One method utilizes a modified household microwave oven at 260 Watts for 20 minutes.[4]

  • After cooling, dilute the resulting viscous residue with water (30 ml).

  • Acidify the mixture with HCl (10%) to a pH of 3-5.

  • Extract the aqueous solution with ethyl acetate (3 x 20 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by column chromatography and/or recrystallization.[4]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[10][11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at a wavelength of 570-590 nm.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compounds (ketones) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/ml in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Adjust the cell concentration to 5-10 x 10^4 cells/ml.[11]

    • Seed 100 µl of the cell suspension per well into a 96-well plate (5,000-10,000 cells/well).[11]

    • Incubate the plate in a humidified incubator (37°C, 5% CO2) until the cells adhere and form a monolayer (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds at various concentrations.

    • Remove the culture medium from the wells and add 100 µl of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µl of the MTT solution (5 mg/ml) to each well.[11]

    • Incubate the plate for an additional 4 hours in the incubator.[11][12]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100-150 µl of the solubilization solution (e.g., DMSO) to each well.[11]

    • Place the plate on a shaker for about 10-15 minutes to ensure complete dissolution of the formazan crystals.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the EC50 or IC50 value.

Conclusion

The available data strongly suggest that 1,5-diaryl-3-oxo-1,4-pentadienes, particularly 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, are a promising class of ketones with potent anticancer activity. Their enhanced efficacy compared to curcumin, coupled with their ability to modulate key signaling pathways involved in cell proliferation and apoptosis, makes them attractive candidates for further investigation in cancer drug development. The experimental protocols provided herein offer a foundation for researchers to explore the biological activities of these and other novel ketone-based compounds.

References

A Spectroscopic Showdown: Unmasking the Origins of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Signatures of Synthetic versus Natural Ketones for Researchers, Scientists, and Drug Development Professionals.

In the realm of chemical analysis and product development, establishing the origin of a compound is paramount for quality control, regulatory compliance, and authenticity verification. This guide provides an objective comparison of synthetic and natural ketones through the lens of spectroscopy, supported by experimental data and detailed methodologies. While chemically identical, ketones from different origins often exhibit subtle yet distinct spectroscopic fingerprints.

Distinguishing Origins: The Isotopic & Purity Perspective

The primary spectroscopic differences between a chemically identical natural ketone and its synthetic counterpart do not typically lie in the fundamental vibrational modes (IR) or the primary chemical shifts (NMR) of the bulk material, assuming high purity of both. Instead, the differentiation hinges on two key aspects:

  • Isotopic Abundance: Natural products incorporate isotopes (e.g., ¹³C, ²H) from their biological precursors at a characteristic natural abundance. Synthetic processes, often starting from petroleum-based feedstocks, can result in different isotopic ratios. Techniques like Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) are specifically designed to measure these subtle variations.[1][2][3][4]

  • Impurities and Enantiomeric Ratios: Natural ketones are often accompanied by other biosynthetic compounds, even in highly purified extracts. Furthermore, enzyme-catalyzed reactions in nature are typically stereospecific, leading to a high enantiomeric excess of one chiral form.[5][6] In contrast, synthetic routes may produce a racemic mixture (an equal amount of both enantiomers) or contain process-related impurities not found in the natural product.[5][6]

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for a hypothetical chiral ketone, "Exemplarone," in both its natural and synthetic forms.

Table 1: Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exemplarone

Spectroscopic TechniqueParameterNatural ExemplaroneSynthetic ExemplaroneObservations
IR Spectroscopy C=O Stretch (cm⁻¹)~1715~1715The fundamental carbonyl stretch is generally identical for the pure compound, irrespective of origin.[7][8][9][10]
Fingerprint RegionMay show minor peaks from co-extracted natural impurities.Peaks from residual solvents or synthetic by-products may be present.Differences in the fingerprint region often point to impurities rather than the target molecule itself.
¹H NMR Spectroscopy Chemical Shifts (ppm)Identical to synthetic for the main compound.Identical to natural for the main compound.Protons in the same chemical environment will have the same chemical shift.[8]
IntegrationIntegration values correspond to the protons of Exemplarone.Integration values correspond to the protons of Exemplarone.Minor signals from impurities could be present in both but will differ in nature.
¹³C NMR Spectroscopy Chemical Shifts (ppm)Identical to synthetic for the main compound.Identical to natural for the main compound.The position of the carbonyl carbon resonance (typically 190-215 ppm) will be the same.[11][12][13]

Table 2: Advanced Spectroscopic Techniques for Origin Verification of Exemplarone

Spectroscopic TechniqueParameterNatural ExemplaroneSynthetic ExemplaroneObservations
Isotope Ratio Mass Spectrometry (IRMS) δ¹³C (‰)Exhibits a characteristic value based on the photosynthetic pathway of the plant source.Typically shows a more negative δ¹³C value, indicative of a fossil fuel origin.This is a powerful tool for differentiating bulk isotopic content.[3][4]
SNIF-NMR (²H) Site-specific D/H ratiosNon-statistical distribution of deuterium, characteristic of the biosynthetic pathway.[1][2][14]Statistical or different non-statistical distribution of deuterium.Provides a detailed isotopic fingerprint of the molecule.[1][2][14]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Enantiomeric Ratio (R:S)High enantiomeric excess (e.g., >99:1).[5][6]Often a racemic mixture (50:50).[5][6]Crucial for chiral ketones, as biological systems are highly stereospecific.
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity ProfilePresence of other related natural products (e.g., terpenes, other ketones).Presence of synthetic precursors, reagents, or by-products.The profile of minor components is a strong indicator of origin.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl functional group and assess for impurities.

Methodology:

  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the ketone between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for the characteristic strong absorption band of the carbonyl (C=O) group, which for a saturated aliphatic ketone appears around 1715 cm⁻¹.[7][9][10] The fingerprint region (below 1500 cm⁻¹) is inspected for peaks that may correspond to impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify impurities.

Methodology:

  • Sample Preparation: A small amount of the ketone (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[12][13]

  • Data Analysis: The chemical shifts, splitting patterns (for ¹H), and integration are analyzed to confirm the structure of the ketone. The presence of any unexpected signals can indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components, including the target ketone and any impurities, and to determine enantiomeric ratios.

Methodology:

  • Sample Preparation: The ketone sample is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC): A capillary column appropriate for the analysis of ketones is installed. For chiral analysis, a chiral column is used. The oven temperature program, injector temperature, and carrier gas flow rate are optimized.

    • Mass Spectrometer (MS): The MS is tuned, and the ionization mode (typically electron ionization) is selected.

  • Data Acquisition: A small volume of the prepared sample is injected into the GC. As the components of the sample elute from the column, they enter the MS, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments.

  • Data Analysis: The retention time of the ketone is used for identification by comparison to a standard. The mass spectrum of the ketone peak is compared to a library database for confirmation. The presence of other peaks in the chromatogram indicates impurities, which can be identified by their mass spectra. For chiral analysis, the relative peak areas of the two enantiomers are used to determine the enantiomeric ratio.[5][6]

Isotope Ratio Mass Spectrometry (IRMS)

Objective: To determine the bulk isotopic ratio (e.g., ¹³C/¹²C) of the ketone.

Methodology:

  • Sample Preparation: The purified ketone is combusted at a high temperature in an elemental analyzer to convert it to CO₂ gas.

  • Instrument Setup: The resulting CO₂ is introduced into the isotope ratio mass spectrometer.

  • Data Acquisition: The IRMS measures the ratio of the masses corresponding to the different isotopic forms of CO₂ (e.g., mass 45 for ¹³CO₂ and mass 44 for ¹²CO₂).

  • Data Analysis: The measured isotope ratio is compared to an international standard and expressed in delta notation (δ¹³C) in parts per thousand (‰).[4]

Visualizing the Workflow and Concepts

experimental_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_results Comparative Results Natural Natural Ketone IR IR Spectroscopy Natural->IR NMR NMR Spectroscopy Natural->NMR GCMS GC-MS Natural->GCMS IRMS IRMS / SNIF-NMR Natural->IRMS Synthetic Synthetic Ketone Synthetic->IR Synthetic->NMR Synthetic->GCMS Synthetic->IRMS Structure Identical Core Structure IR->Structure NMR->Structure Impurities Different Impurity Profiles GCMS->Impurities Chirality Varying Enantiomeric Ratios GCMS->Chirality Isotopes Distinct Isotopic Ratios IRMS->Isotopes

Caption: Experimental workflow for the spectroscopic comparison of natural and synthetic ketones.

conceptual_differences cluster_natural Natural Ketone cluster_synthetic Synthetic Ketone N_Ketone Ketone Molecule (Biosynthetic Isotopic Ratio) N_Impurity Co-extracted Natural Products N_Ketone->N_Impurity associated with N_Enantiomer Single Enantiomer N_Ketone->N_Enantiomer exists as S_Ketone Ketone Molecule (Petrochemical Isotopic Ratio) S_Impurity Synthetic By-products S_Ketone->S_Impurity associated with S_Enantiomer Racemic Mixture S_Ketone->S_Enantiomer exists as

Caption: Conceptual differences between natural and synthetic ketones revealed by spectroscopy.

Conclusion

While routine spectroscopic techniques like IR and basic NMR are excellent for confirming the chemical identity of a ketone, they are often insufficient for distinguishing between natural and synthetic sources. A multi-faceted approach employing advanced techniques such as IRMS, SNIF-NMR, and chiral GC-MS is essential for robust origin verification. By analyzing isotopic ratios and impurity profiles, researchers can confidently determine the provenance of a ketone, ensuring product authenticity and compliance with regulatory standards.

References

Comparative Analysis of Tridec-1-en-5-one Cross-Reactivity in Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in various assays is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of Tridec-1-en-5-one, a lesser-known unsaturated ketone, and its potential for cross-reactivity in common assay formats. Due to the limited publicly available data on this compound, this guide will focus on providing a framework for evaluating its cross-reactivity by drawing comparisons with structurally similar compounds and outlining detailed experimental protocols for its assessment.

Introduction to this compound

This compound is an organic compound with the molecular formula C13H24O. Its structure consists of a thirteen-carbon chain with a double bond at the first carbon and a ketone group at the fifth carbon. The presence of both an alkene and a ketone functional group suggests potential for various chemical reactions and biological interactions. However, literature specifically detailing its use and cross-reactivity in assays is scarce. This guide, therefore, aims to equip researchers with the necessary knowledge and experimental designs to characterize its behavior in their specific assay systems.

Potential Cross-Reactivity and Comparison with Analogs

Given the absence of direct cross-reactivity studies on this compound, we can infer potential interactions based on its structural features and comparison with analogous compounds. The α,β-unsaturated ketone moiety is a key structural alert, as it can participate in Michael addition reactions with nucleophilic residues in proteins, such as cysteine thiols. This can lead to non-specific binding and interference in various assays.

To understand the potential cross-reactivity of this compound, a comparison with other α,β-unsaturated ketones that have been studied more extensively is beneficial. For instance, compounds like 4-hydroxy-2-nonenal (HNE), a well-known lipid peroxidation product, are known to exhibit significant cross-reactivity in immunoassays and other protein-based assays due to their high reactivity.

Table 1: Comparison of Physicochemical Properties of this compound and a Representative Analog

PropertyThis compound4-Hydroxy-2-nonenal (HNE)
Molecular Formula C13H24OC9H16O2
Molecular Weight 196.33 g/mol 156.22 g/mol
Key Functional Groups α,β-Unsaturated Ketoneα,β-Unsaturated Aldehyde, Hydroxyl
Known Reactivity Limited DataHigh reactivity with nucleophiles

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a series of well-defined experiments should be conducted. The following protocols provide a starting point for researchers.

Competitive Immunoassay

This experiment will determine if this compound can compete with the intended analyte for binding to a specific antibody.

Methodology:

  • Prepare a standard curve of the target analyte using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Spike a series of samples with increasing concentrations of this compound.

  • Incubate the antibody with the spiked samples.

  • Add the enzyme-conjugated analyte.

  • Measure the signal and compare it to the standard curve. A decrease in signal in the presence of this compound indicates cross-reactivity.

Enzyme Activity Assay

This protocol assesses the potential of this compound to interfere with enzyme function.

Methodology:

  • Select an enzyme relevant to the research area (e.g., a kinase, protease, or metabolic enzyme).

  • Perform a standard enzyme activity assay in the absence of this compound to establish a baseline.

  • Incubate the enzyme with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor product formation or substrate depletion over time. Any significant alteration in enzyme kinetics suggests interference.

Cell-Based Assays

Evaluating the effect of this compound in a cellular context is crucial to understand its potential impact on biological systems.

Methodology:

  • Choose a relevant cell line and a specific cellular signaling pathway to monitor (e.g., a reporter gene assay for a particular transcription factor).

  • Treat the cells with a range of concentrations of this compound.

  • Lyse the cells and perform the reporter assay (e.g., luciferase or β-galactosidase assay).

  • Compare the results to untreated controls. Unintended activation or inhibition of the signaling pathway would indicate off-target effects.

Visualization of Experimental Workflow

To aid in the conceptualization of these experiments, the following diagrams illustrate the logical flow of the proposed cross-reactivity studies.

Cross_Reactivity_Workflow cluster_immunoassay Immunoassay Cross-Reactivity cluster_enzyme_assay Enzyme Activity Interference cluster_cell_assay Cell-Based Assay Off-Target Effects ia1 Prepare Analyte Standard Curve ia2 Spike Samples with this compound ia1->ia2 ia3 Incubate with Antibody ia2->ia3 ia4 Add Conjugated Analyte ia3->ia4 ia5 Measure Signal ia4->ia5 ea1 Establish Baseline Enzyme Activity ea2 Incubate Enzyme with this compound ea1->ea2 ea3 Initiate Reaction with Substrate ea2->ea3 ea4 (B1662420) Monitor Reaction Kinetics ea3->ea4 ca1 Treat Cells with this compound ca2 Lyse Cells ca1->ca2 ca3 Perform Reporter Assay ca2->ca3 ca4 Compare to Control ca3->ca4

Caption: Workflow for assessing this compound cross-reactivity.

Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 2: Example Data Table for Competitive Immunoassay

This compound Conc. (µM)Analyte Concentration (ng/mL)% Inhibition
0 (Control)1000
1955
107030
1002080

Table 3: Example Data Table for Enzyme Activity Assay

This compound Conc. (µM)Enzyme Activity (U/mL)% Change from Control
0 (Control)500
148-4
1035-30
10010-80

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking in the scientific literature, its chemical structure suggests a potential for interference in various biological and biochemical assays. By following the detailed experimental protocols outlined in this guide and comparing its behavior to known reactive compounds, researchers can systematically characterize its cross-reactivity profile. This proactive approach is essential for ensuring the validity of experimental results and the successful progression of research and drug development projects. The provided workflows and data presentation formats offer a robust framework for conducting and documenting these critical studies.

Benchmarking the Stability of Tridec-1-en-5-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the chemical stability of Tridec-1-en-5-one, an α,β-unsaturated ketone. Due to the limited availability of direct stability data for this compound in publicly accessible literature, this document outlines a standardized approach based on established forced degradation protocols for structurally related compounds. The provided experimental data for analogous α,β-unsaturated ketones serves as a benchmark for comparison.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[1]

Comparative Stability Data

The following table summarizes representative stability data for two common α,β-unsaturated ketones, Chalcone and 2-Cyclohexen-1-one, under various forced degradation conditions. This data is intended to provide a comparative baseline for the anticipated stability profile of this compound. A target degradation of 5-20% is generally considered optimal for these studies to ensure that primary degradation products are formed without excessive decomposition.

Stress ConditionParametersChalcone (% Degradation)2-Cyclohexen-1-one (% Degradation)This compound (% Degradation)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h~5%~8%Data Not Available
Base Hydrolysis 0.1 M NaOH, 60°C, 24h~15%~20%Data Not Available
Oxidation 3% H₂O₂, RT, 24h~12%~18%Data Not Available
Photolytic ICH Q1B Option 2, Solid~10%~15%Data Not Available
Thermal 80°C, 75% RH, 48h~3%~5%Data Not Available

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.[2] For solid-state studies, the compound is used as is. A control sample, protected from the stress condition, should be analyzed concurrently.

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration suitable for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and dilute to a final concentration for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration suitable for analysis.

Photolytic Degradation
  • Expose a thin layer of solid this compound or its solution in a photochemically inert, transparent container to a light source according to ICH Q1B guidelines.[3][4]

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[5][4]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After exposure, dissolve the solid sample or dilute the solution to a suitable concentration for analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a controlled humidity and temperature chamber.

  • Expose the sample to 80°C and 75% relative humidity for 48 hours.

  • After exposure, allow the sample to return to room temperature.

  • Dissolve the sample in a suitable solvent to a known concentration for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound from its potential degradation products.

Visualizations

Signaling Pathway of α,β-Unsaturated Ketone Degradation

substance This compound (α,β-Unsaturated Ketone) hydrolysis Hydrolysis (Acid/Base) substance->hydrolysis oxidation Oxidation (e.g., H₂O₂) substance->oxidation photolysis Photolysis (UV/Vis Light) substance->photolysis thermal Thermal Stress (Heat/Humidity) substance->thermal deg_products Degradation Products hydrolysis->deg_products e.g., Michael Addition Products oxidation->deg_products e.g., Epoxides, Cleavage Products photolysis->deg_products e.g., Isomers, Cycloaddition Products thermal->deg_products e.g., Polymerization, Isomerization

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

start Start: Prepare Sample (1 mg/mL Solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1M NaOH, 60°C) stress->base Hydrolytic oxide Oxidation (3% H₂O₂, RT) stress->oxide Oxidative photo Photolysis (ICH Q1B) stress->photo Photolytic thermal Thermal Stress (80°C, 75% RH) stress->thermal Thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize photo->neutralize thermal->neutralize analyze Analyze via Stability- Indicating Method (HPLC) neutralize->analyze end End: Quantify Degradation & Identify Products analyze->end

Caption: Workflow for a forced degradation stability study.

References

Peer-reviewed methods for long-chain ketone analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Peer-Reviewed Methods for Long-Chain Ketone Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain ketones is crucial in various fields, from paleoclimatology to biomarker discovery. This guide provides a comparative overview of three prominent peer-reviewed analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

The selection of an appropriate analytical method for long-chain ketone analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key quantitative performance characteristics of GC-MS and UHPLC-MS for the analysis of long-chain alkenones, a common class of long-chain ketones.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)Supercritical Fluid Chromatography (SFC)
Limit of Quantification (LOQ) ~0.3 pg on-column for C28 1,13-diol (as a proxy for sensitivity in a similar compound class)[1]~1.5 pg for diols and ~0.05 pg for alkenones on-column (using High-Resolution Mass Spectrometry)[1]Data not available in the reviewed literature for long-chain ketones.
Precision (Reproducibility) Good reproducibility, can be improved with advanced techniques like GC-MS/MS[1]Improved reproducibility for diol analysis compared to GC-MS[1]Generally offers high reproducibility due to the nature of the supercritical fluid mobile phase.
Linearity High correlation coefficients (R²) >0.999 for calibration curves of C37 alkenones[2]Not explicitly stated in the reviewed literature for long-chain ketones.Not explicitly stated in the reviewed literature for long-chain ketones.
Analysis Time Can be reduced to <10 minutes per sample with fast GC/TOF-MS, a significant reduction from conventional GC-FID methods (90-100 min)[2][3]Offers rapid separation, with analysis times often shorter than conventional GC.Known for providing faster analysis due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase[4]
Sample Derivatization Often not required for long-chain ketones themselves, but may be used for other compound classes in the sample.Silylation may be required for related compounds like long-chain diols, but not for alkenones[1]Generally not required for nonpolar compounds like long-chain ketones[5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for GC-MS and UHPLC-MS analysis of long-chain ketones, synthesized from peer-reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Long-Chain Alkenone Analysis in Sediments

This protocol is based on methodologies frequently employed in paleoclimatological studies for the analysis of C37-C39 alkenones in marine sediments.

  • Sample Preparation and Extraction :

    • Freeze-dry and homogenize sediment samples.

    • Perform solvent extraction using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH)[6].

    • The total lipid extract is then saponified to remove interfering esters.

    • The non-saponifiable fraction containing the long-chain ketones is separated using column chromatography with silica (B1680970) gel.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890 GC or similar.

    • Column : A mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase column (e.g., RTX-200) or a non-polar poly(dimethylsiloxane) column (e.g., HP-1MS) can be used for separation[7].

    • Oven Temperature Program : Initial temperature of 75°C (hold for 1 min), ramp to 255°C at 5°C/min, then to 270°C at 0.5°C/min, and finally to 320°C at 10°C/min (hold for 10 min)[7].

    • Carrier Gas : Hydrogen (H2) or Helium (He) at a constant flow rate.

    • Mass Spectrometer : Time-of-Flight (TOF) or quadrupole mass spectrometer.

    • Ionization Mode : Electron Ionization (EI).

    • Data Acquisition : Full scan mode or selected ion monitoring (SIM) of characteristic fragments.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Protocol for Long-Chain Alkenone Analysis

This method allows for the simultaneous analysis of long-chain alkenones and other lipid biomarkers without the need for derivatization of the ketones.

  • Sample Preparation and Extraction :

    • Similar to the GC-MS protocol, samples are freeze-dried, homogenized, and a total lipid extract is obtained using a DCM:MeOH solvent system.

    • Crucially, for simultaneous analysis of other lipid classes like diols, the saponification step is omitted, and the total lipid extract is directly analyzed[1].

  • UHPLC-MS Instrumentation and Conditions :

    • UHPLC System : A system capable of high pressures, such as a Waters ACQUITY UPLC.

    • Column : A reversed-phase column suitable for lipidomics, such as a C18 column.

    • Mobile Phase : A gradient of solvents, typically water with a modifier (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometer : A high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the specific ketones and desired sensitivity.

    • Data Acquisition : High-resolution full scan or Selected Ion Monitoring (SIM) for targeted analysis[1].

Visualizing Workflows and Method Selection

To aid in understanding the analytical process and selecting the most appropriate method, the following diagrams illustrate a general workflow for long-chain ketone analysis and a decision-making guide.

Long-Chain Ketone Analysis Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Sediment, Tissue) Homogenization Homogenization & Freeze-Drying Sample->Homogenization Extraction Solvent Extraction (e.g., DCM:MeOH) Homogenization->Extraction Saponification Saponification Extraction->Saponification ColumnChrom Column Chromatography Saponification->ColumnChrom Chromatography Chromatographic Separation (GC, LC, or SFC) ColumnChrom->Chromatography MassSpec Mass Spectrometry (Detection & Identification) Chromatography->MassSpec DataAnalysis Data Analysis & Quantification MassSpec->DataAnalysis

Caption: General workflow for long-chain ketone analysis.

Method Selection Guide node_method node_method start Primary Goal? high_sensitivity high_sensitivity start->high_sensitivity High Sensitivity? uhplc_ms UHPLC-MS high_sensitivity->uhplc_ms Yes gc_ms_no gc_ms_no high_sensitivity->gc_ms_no No established_method established_method gc_ms_no->established_method Need Established Method? gc_ms GC-MS established_method->gc_ms Yes sfc_emerging sfc_emerging established_method->sfc_emerging No green_alternative green_alternative sfc_emerging->green_alternative 'Green' Alternative? sfc Consider SFC (Emerging) green_alternative->sfc Yes gc_ms_reconsider Reconsider GC-MS or UHPLC-MS green_alternative->gc_ms_reconsider No

References

Analysis of Tridec-1-en-5-one as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Tridec-1-en-5-one" did not yield specific information on its use as a reference standard, its analytical applications, or comparative data against other ketones. The search results primarily returned information on structurally related but distinct compounds, namely Tridec-1-ene-3,5,7,9,11-pentayne and 1-Tridecene.

This guide, therefore, addresses the available information on these related compounds to provide a contextual understanding, while highlighting the data gap for this compound itself. This information is intended for researchers, scientists, and drug development professionals who may be exploring long-chain unsaturated compounds for use as analytical standards.

Comparative Data of Structurally Related Compounds

Due to the absence of direct data for this compound, a comparative analysis with alternative long-chain unsaturated hydrocarbons is not feasible. However, physical and chemical properties of related compounds found in the search results are summarized below to provide a baseline for comparison should data on this compound become available.

Table 1: Physicochemical Properties of Tridec-1-ene-3,5,7,9,11-pentayne and 1-Tridecene

PropertyTridec-1-ene-3,5,7,9,11-pentayne1-Tridecene
Molecular Formula C13H6[1]C13H26[2][3]
Molecular Weight 162.19 g/mol [1]182.35 g/mol [4]
CAS Number 2060-59-5[1]2437-56-1[3][4]
Boiling Point 264 °C at 760 mmHg[5]Not specified
Density 1.048 g/cm³[5]0.766 - 0.769 g/cm³ at 20 °C[4]
Flash Point 103.9 °C[5]79.44 °C[4]
Refractive Index Not specified1.433 - 1.435 at 20 °C[4]

Experimental Protocols

While no specific experimental protocols for the analysis of this compound were found, general analytical techniques applicable to long-chain ketones can be inferred. Gas chromatography (GC) and mass spectrometry (MS) are standard methods for the identification and quantification of such compounds.

General GC-MS Protocol for Long-Chain Alkenes/Ketones:

A typical workflow for analyzing long-chain unsaturated compounds like 1-Tridecene using GC-MS is outlined below. This protocol could be adapted for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentration under N2 Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (e.g., DB-5 column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search (e.g., NIST) DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for GC-MS analysis of long-chain organic compounds.

NIST provides mass spectrometry data for 1-Tridecene, which is crucial for its identification in analytical runs.[6]

Signaling Pathways and Biological Activity

There is no information available regarding signaling pathways or specific biological activities for this compound. However, the related compound, Tridec-1-ene-3,5,7,9,11-pentayne, is noted as a natural product with ovicidal and nematicidal activities.[1] It is also identified as a plant metabolite and an antifungal agent.[1] 1-Tridecene has been detected in various foods and may be a potential biomarker for their consumption.[2]

The diagram below illustrates a hypothetical logical relationship for the application of a reference standard in a drug development context, as no specific signaling pathway for the searched compounds is available.

DrugDev_ReferenceStandard cluster_discovery Discovery & Preclinical cluster_analysis_dev Analytical Method Development cluster_cmc CMC & Quality Control Lead_ID Lead Identification ADME_Tox ADME/Tox Screening Lead_ID->ADME_Tox Method_Dev Method Development ADME_Tox->Method_Dev Method_Val Method Validation Method_Dev->Method_Val Formulation Formulation Development Method_Val->Formulation Ref_Std Reference Standard (e.g., this compound) Ref_Std->Method_Val QC_Testing QC Testing Formulation->QC_Testing Stability Stability Studies QC_Testing->Stability

Caption: Role of a reference standard in the drug development pipeline.

References

Safety Operating Guide

Navigating the Safe Disposal of Tridec-1-en-5-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Tridec-1-en-5-one, a lipophilic α,β-unsaturated ketone.

Hazard Profile and Safety Recommendations

Based on the characteristics of similar unsaturated ketones and long-chain hydrocarbons, this compound is anticipated to present the following hazards. Corresponding safety precautions are summarized in the table below.

Hazard CategoryAnticipated Hazard DescriptionRecommended Precautions
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.Avoid breathing vapors or mists. Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Flammability Likely combustible as a long-chain organic molecule. Vapors may be heavier than air and travel to a source of ignition.Keep away from heat, sparks, open flames, and hot surfaces. Store in a tightly closed container in a cool, well-ventilated area.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Prevent release to the environment. Do not allow to enter drains or waterways.

Personal Protective Equipment (PPE)

When handling this compound, the following minimum PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

Spill & Exposure Procedures

Immediate and appropriate response to spills or exposure is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow

The proper disposal of this compound and its contaminated waste must follow regulated procedures to ensure safety and environmental protection.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused or Contaminated this compound waste_container Collect in a labeled, sealed, and compatible hazardous waste container. start->waste_container ppe_waste Collect contaminated PPE (gloves, wipes) in a separate, labeled hazardous waste bag. start->ppe_waste storage Store waste container in a designated satellite accumulation area (SAA). waste_container->storage ppe_waste->storage storage_req Ensure SAA is secure, ventilated, and away from ignition sources. storage->storage_req ehs_pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. storage->ehs_pickup end End: Professional Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Due to the absence of specific literature detailing experimental use and disposal of this compound, no established experimental protocols can be cited. Researchers must develop a comprehensive, site-specific safety and disposal plan in consultation with their EHS department before commencing any work with this compound. This plan should be integrated into the experimental protocol and reviewed by all personnel involved.

Essential Safety and Logistical Information for Handling Tridec-1-EN-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Tridec-1-EN-5-one. The following guidance is based on the safety profiles of structurally similar compounds, including long-chain ketones (tridecanones) and the known reactivity of α,β-unsaturated ketones (enones). Researchers should always conduct a risk assessment for their specific experimental conditions and consult their institution's safety office.

Hazard Assessment

This compound is a long-chain ketone containing an α,β-unsaturated system. While long-chain ketones generally exhibit low acute toxicity, the enone functional group is a reactive Michael acceptor. This reactivity can lead to interactions with biological molecules, and some α,β-unsaturated carbonyl compounds have been shown to be mutagenic or carcinogenic.[1][2] Therefore, it is prudent to handle this compound with care to avoid direct contact and inhalation.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of aerosols or dust (if solid) may irritate the respiratory tract.

  • Chronic Effects: Due to the enone structure, there is a potential for long-term health effects with repeated exposure.[1]

  • Aquatic Toxicity: Similar organic compounds can be toxic to aquatic life.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Reason for Use
Hand Protection Nitrile glovesTo prevent skin contact with the chemical. Inspect gloves for any tears or holes before use.
Eye Protection Chemical safety gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any vapors, aerosols, or dust. This is the primary means of exposure control.
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

Preparation:

  • Consult SDS of Analogs: Review the Safety Data Sheets for similar compounds like 2-tridecanone (B165437) to be aware of general handling precautions.

  • Work Area Setup: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[4]

  • Assemble PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

Handling:

  • Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.

  • Dissolving/Mixing: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions involving this compound in a fume hood.

  • Avoid Contamination: Do not touch door handles, phones, or keyboards with gloved hands.[5] If you need to leave the immediate work area, remove your gloves.

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Dispose of the absorbent paper in the designated solid waste container.

  • Glove Removal: Remove gloves and wash your hands thoroughly with soap and water.[5]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour any amount down the drain. The container should be labeled "Hazardous Waste" and list all chemical constituents.

    • Solid Waste: Dispose of any contaminated solid materials (e.g., gloves, absorbent paper, pipette tips) in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Use only chemically compatible containers (glass or polyethylene (B3416737) are generally suitable).

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS of Analogs & Create Experimental Plan prep2 Set Up in Chemical Fume Hood prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 prep4 Verify Emergency Equipment Accessibility prep3->prep4 handle1 Weighing / Measuring prep4->handle1 Proceed to Handling handle2 Mixing / Reaction handle1->handle2 handle3 Post-Reaction Workup handle2->handle3 cleanup1 Segregate Waste (Liquid & Solid) handle3->cleanup1 Proceed to Cleanup cleanup2 Decontaminate Work Area & Glassware cleanup1->cleanup2 cleanup5 Store Waste in Satellite Area cleanup1->cleanup5 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 cleanup6 Arrange EHS Waste Pickup cleanup5->cleanup6

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.